Lithium tri-tert-butoxyaluminohydride
Description
BenchChem offers high-quality Lithium tri-tert-butoxyaluminohydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium tri-tert-butoxyaluminohydride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
lithium;tris[(2-methylpropan-2-yl)oxy]alumanuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+2;+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBIDFZFKATBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28AlLiO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17476-04-9 | |
| Record name | Lithium tri-tert-butoxyaluminum hydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17476-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Lithium tri-tert-butoxyaluminohydride physical properties
An In-depth Technical Guide to Lithium Tri-tert-butoxyaluminohydride: Properties and Applications
Introduction
Lithium tri-tert-butoxyaluminohydride, often abbreviated as LTBA or LiAlH(Ot-Bu)₃, is a highly selective and mild reducing agent pivotal in modern organic synthesis.[1][2] Its unique steric and electronic properties, conferred by the three bulky tert-butoxy groups, distinguish it from more potent hydride reagents like lithium aluminum hydride (LiAlH₄).[3] This carefully crafted structure allows for the nuanced reduction of specific functional groups, making it an invaluable tool for researchers, chemists, and professionals in drug development. This guide provides a comprehensive overview of the physical and chemical properties of lithium tri-tert-butoxyaluminohydride, its reactivity, handling protocols, and a representative experimental workflow.
Core Physical and Chemical Properties
Lithium tri-tert-butoxyaluminohydride is typically a white powder, though it is most commonly handled as a solution in an appropriate solvent like tetrahydrofuran (THF).[4] The physical properties of this reagent are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₈AlLiO₃ | [5][6] |
| Molecular Weight | 254.27 g/mol | [5][7] |
| Appearance | White crystalline powder or colorless solution in THF | [5] |
| Melting Point | 300-319 °C (decomposes) | [8] |
| Boiling Point | 66 °C (as a solution in THF) | [5][8] |
| Density | Approximately 0.904 - 0.942 g/mL (for a 1.0 M solution in THF) | [8][9] |
| Solubility | Soluble in tetrahydrofuran (THF), diglyme, and ether.[4][10][11] Reacts violently with water.[11][12] | |
| CAS Number | 17476-04-9 | [5] |
Reactivity and Stability
The reactivity of lithium tri-tert-butoxyaluminohydride is moderated by the presence of its three bulky tert-butoxy groups.[3] These groups sterically hinder the approach of the hydride to less reactive functional groups, leading to its high selectivity.[3]
Key aspects of its reactivity include:
-
Moisture and Air Sensitivity : LTBA is sensitive to moisture and air.[11][13] It reacts violently with water, releasing flammable hydrogen gas.[13][12] Therefore, it must be handled under an inert atmosphere, such as nitrogen or argon.
-
Thermal Stability : While the solid is relatively stable, solutions may decompose upon prolonged storage or exposure to heat.[13] It is recommended to store it at 2-8°C.[6][8]
-
Selective Reducing Agent : LTBA is a mild reducing agent primarily used for the selective reduction of aldehydes and ketones.[1][2] It is particularly useful for the partial reduction of acid chlorides to aldehydes, a transformation that is difficult to achieve with more powerful reducing agents like LiAlH₄, which would typically proceed to the primary alcohol.[3][14][15] It generally does not reduce esters, carboxylic acids, amides, or nitriles under standard conditions.[2][4][16]
Mechanism of Action: Reduction of an Acid Chloride
The reduction of an acid chloride to an aldehyde with lithium tri-tert-butoxyaluminohydride proceeds via a nucleophilic acyl substitution mechanism. The hydride ion from the aluminohydride complex acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group to yield the aldehyde. The steric bulk of the tert-butoxy groups prevents a second hydride addition to the resulting aldehyde, thus stopping the reaction at the aldehyde stage.[3]
Caption: Mechanism of acid chloride reduction by LTBA.
Experimental Protocol: Reduction of an Acid Chloride to an Aldehyde
The following is a generalized, step-by-step methodology for the reduction of an acid chloride to an aldehyde using lithium tri-tert-butoxyaluminohydride.
Safety Precautions : This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. All glassware must be thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials :
-
Acid chloride
-
Lithium tri-tert-butoxyaluminohydride (1.0 M solution in THF)
-
Anhydrous diethyl ether or THF
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice bath
-
Separatory funnel
Caption: Generalized workflow for acid chloride reduction.
Procedure :
-
Reaction Setup : A dry, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Addition of Reactant : The acid chloride is dissolved in anhydrous diethyl ether or THF.
-
Cooling : The solution is cooled to 0 °C using an ice bath.
-
Addition of Reducing Agent : The lithium tri-tert-butoxyaluminohydride solution is added dropwise to the stirred solution of the acid chloride.
-
Reaction Monitoring : The reaction is stirred at 0 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching : Once the reaction is complete, it is carefully quenched by the slow addition of dilute hydrochloric acid.
-
Workup : The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
Drying and Concentration : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification : The resulting crude aldehyde can be purified by column chromatography or distillation.
References
-
American Elements. Lithium tri-tert-butoxyaluminum Hydride Solution. [Link]
-
PubChem. Lithium tri-tert-butoxyaluminohydride | C12H28AlLiO3 | CID 16710494. [Link]
-
Chemistry LibreTexts. 20.7 Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
PubChem. Lithium aluminum-tri-tert-butoxyhydride | C12H27AlLiO3 | CID 16688073. [Link]
-
YouTube. Acid Chloride To Aldehyde With Lithium Tri-Tert-Butoxy Aluminum Hydride. [Link]
-
Master Organic Chemistry. LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]
-
Organic Chemistry Portal. Lithium tri-tert-butoxyaluminum hydride, LTBA. [Link]
-
Wikipedia. Lithium aluminium hydride. [Link]
-
Organic Syntheses. Procedure. [Link]
-
Ottokemi. Lithium tri-tert-butoxyaluminum hydride, 1.0 M in THF. [Link]
-
Semantic Scholar. Selective Reductions: II. The Reaction of Lithium Tri‐t‐Butoxyaluminohydride with Selected Organic Compounds Containing Representative Functional Groups. [Link]
- Google Patents. Preparation method for lithium aluminum tri-tert butoxyaluminum hydride.
-
Chemical Safety. Lithium tri-tert-butoxyaluminum hydride SDS. [Link]
-
Pearson+. Predict the major products of the following reactions.(f). [Link]
-
Wikipedia. Reductions with metal alkoxyaluminium hydrides. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Lithium tri-tert-butoxyaluminum hydride. [Link]
-
NPTEL. Module 2 : Reduction Reactions. [Link]
-
ACS Publications. Stereoselectivity of lithium tri-tert-butoxyaluminum hydride. [Link]
Sources
- 1. 三叔丁氧基氢化铝锂 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Page loading... [guidechem.com]
- 5. americanelements.com [americanelements.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Lithium tri-tert-butoxyaluminohydride | C12H28AlLiO3 | CID 16710494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lithium tri-tert-butoxyaluminum hydride CAS#: 17476-04-9 [amp.chemicalbook.com]
- 9. Lithium tri-tert-butoxyaluminum hydride, 1.0 M in THF 17476-04-9 India [ottokemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Lithium tri-tert-butoxyaluminum hydride CAS#: 17476-04-9 [m.chemicalbook.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 15. Predict the major products of the following reactions.(f) | Study Prep in Pearson+ [pearson.com]
- 16. semanticscholar.org [semanticscholar.org]
A Comprehensive Technical Guide to the Preparation of Lithium Tri-tert-butoxyaluminum Hydride (LTBA) from Lithium Aluminum Hydride and tert-Butanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis of lithium tri-tert-butoxyaluminum hydride (LTBA), a selective reducing agent pivotal in modern organic synthesis. Authored from the perspective of a Senior Application Scientist, this document elucidates the fundamental principles, a detailed experimental protocol, safety considerations, and characterization methods for the successful preparation of high-purity LTBA.
Introduction: The Significance of Steric Hindrance in Hydride Reductions
Lithium aluminum hydride (LAH), LiAlH₄, is a powerful and versatile reducing agent, capable of reducing a wide array of functional groups.[1] However, its high reactivity can be a significant drawback when selectivity is required in complex molecular architectures. The strategic modification of LAH by replacing three of its hydride ions with bulky tert-butoxy groups leads to the formation of lithium tri-tert-butoxyaluminum hydride, LiAlH(O-t-Bu)₃ (LTBA).[2] This modification dramatically tempers the reactivity of the hydride, transforming it into a mild and highly selective reducing agent.[3]
The steric bulk of the three tert-butoxy groups is the cornerstone of LTBA's selectivity. These bulky substituents partially shield the remaining hydride, making it more discerning in its reactivity. Consequently, LTBA is capable of reducing aldehydes and ketones, while leaving less reactive functional groups such as esters, amides, and nitriles untouched under similar conditions.[4] This chemoselectivity makes LTBA an invaluable tool in multistep organic synthesis, particularly in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients.[3]
The Underlying Chemistry: A Stepwise Substitution
The formation of LTBA from lithium aluminum hydride and tert-butanol is a classic acid-base reaction, where the acidic proton of the alcohol reacts with the hydride, which acts as a base. The overall balanced equation for this reaction is:
LiAlH₄ + 3 (CH₃)₃COH → LiAlH(OC(CH₃)₃)₃ + 3 H₂ [5]
This reaction proceeds in a stepwise manner, with each molecule of tert-butanol replacing one hydride ion on the aluminum center. The evolution of hydrogen gas at each step drives the reaction to completion.
Sources
A Senior Application Scientist's Guide to Lithium Tri-tert-butoxyaluminohydride: Solubility and Synthetic Application in THF and Ether
Introduction: The Need for Selective Reduction in Modern Synthesis
In the landscape of synthetic organic chemistry, the precise transformation of one functional group in the presence of others is a paramount challenge. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are invaluable for their potency, they often act as a "sledgehammer," reducing multiple functional groups indiscriminately.[1] This lack of selectivity necessitates the use of more nuanced, sterically hindered reagents. Lithium tri-tert-butoxyaluminohydride, LiAlH[OC(CH₃)₃]₃ (LTBA), emerges as a cornerstone reagent in this context. Its attenuated reactivity, a direct consequence of the bulky tert-butoxy groups, allows for highly selective reductions, most notably the conversion of acyl chlorides to aldehydes without over-reduction to alcohols.[1][2]
This guide provides an in-depth analysis of a critical, yet often overlooked, aspect of employing LTBA: its solubility in common ethereal solvents, tetrahydrofuran (THF) and diethyl ether (ether). Understanding these solubility characteristics is not merely academic; it is fundamental to designing robust, reproducible, and safe experimental protocols. We will explore the causality behind solvent choice, its impact on reaction kinetics and homogeneity, and provide a field-proven protocol for a key synthetic transformation.
Core Physicochemical Properties and Handling
Lithium tri-tert-butoxyaluminohydride is a white, powdery solid that is stable in dry air but reacts violently with water and is incompatible with alcohols.[3][4][5] Its sensitivity to air and moisture necessitates handling under an inert atmosphere (e.g., nitrogen or argon).[4] Commercially, it is often supplied as a solution, most commonly in THF, to enhance ease of handling and dosing.
Key Properties:
-
Appearance: White powder or a clear to slightly turbid colorless solution.[3][6]
-
Melting Point: 300-319 °C (with decomposition).[4]
-
Reactivity: It is a mild and highly selective reducing agent.[3] While less powerful than LiAlH₄, it is a stronger reductant than sodium borohydride (NaBH₄).[1]
-
Stability: Solutions in THF are susceptible to the formation of explosive peroxides upon prolonged storage and exposure to air.[7] Containers should be dated upon opening and periodically tested for peroxides, especially if crystals are observed.[7]
Solubility Profile: A Comparative Analysis of THF vs. Ether
The choice of solvent is a critical parameter that dictates the success of a reaction. For LTBA, the difference in solubility between THF and diethyl ether is significant and directly influences its practical application.
| Solvent | Common Name | Solubility of LiAlH[OC(CH₃)₃]₃ | Rationale and Implications |
| Tetrahydrofuran | THF | Soluble [3][5][8] | THF's superior coordinating ability with the lithium cation and the aluminum center leads to high solubility. This allows for the preparation of stable, homogenous solutions (e.g., 1.0 M), which are ideal for accurate dosing and predictable reaction kinetics. The vast majority of literature procedures utilize THF as the solvent of choice.[9] |
| Diethyl Ether | Ether | Slightly Soluble [3][5] | While LTBA can be prepared in ether, the product often precipitates as a white solid or forms an emulsion, indicating poor solubility.[10][11] This heterogeneity can lead to inconsistent reaction rates and difficulties in scaling up. While some reductions can be performed in ether, achieving a true solution is challenging.[3] |
| Diglyme | Di(2-methoxyethyl) ether | Soluble [3][5] | Similar to THF, this higher-boiling point ether is an excellent solvent for LTBA. Its high boiling point can be advantageous for reactions requiring elevated temperatures, though most LTBA reductions are performed at low temperatures. |
The enhanced solubility in THF compared to diethyl ether can be attributed to THF's more exposed oxygen lone pairs, which act as better Lewis bases to coordinate with the lithium cation. This coordination shell effectively solvates the ionic hydride complex, preventing aggregation and precipitation.
Practical Implications for the Synthetic Chemist
The marked difference in solubility directly impacts experimental design and execution.
-
Reaction Homogeneity: Using THF ensures the reaction mixture is homogenous. This is critical for reproducibility, as it guarantees a consistent concentration of the reagent is available to the substrate at all times. In contrast, running the reaction as a slurry in diethyl ether can lead to variable reaction rates dependent on the solid's surface area and stirring efficiency.
-
Control over Stoichiometry: The ability to prepare a standardized solution in THF (e.g., 1.0 M) allows for precise, syringe-based addition of the reagent.[9] This is crucial for reactions sensitive to stoichiometry, such as the partial reduction of an acyl chloride where only one equivalent of hydride is desired.[1] Dosing a solid or a slurry from ether is inherently less accurate.
-
Temperature Control: Many LTBA reductions are performed at very low temperatures (e.g., -78 °C) to maximize selectivity by preventing the aldehyde product from being further reduced.[2] A homogenous solution in THF ensures efficient heat transfer and precise temperature maintenance throughout the addition process.
Experimental Protocol: Selective Reduction of an Acyl Chloride to an Aldehyde
This protocol describes a validated method for the selective reduction of an acyl chloride to the corresponding aldehyde, a flagship application of LTBA. The causality for each step is explained to provide a self-validating framework.
Objective: To reduce 4-chlorobenzoyl chloride to 4-chlorobenzaldehyde using LTBA in THF.
Caption: Workflow for the selective reduction of an acyl chloride using LTBA.
Methodology:
-
Glassware Preparation (Causality: Exclude Atmospheric Moisture): A 250 mL round-bottom flask equipped with a magnetic stir bar and a septum is assembled, flame-dried under vacuum, and allowed to cool to room temperature under a positive pressure of nitrogen. An inert atmosphere is maintained throughout the procedure.[9]
-
Substrate Preparation (Causality: Ensure Homogeneity): To the flask, add 4-chlorobenzoyl chloride (1.75 g, 10 mmol) and dissolve it in 50 mL of anhydrous THF.
-
Temperature Control (Causality: Maximize Selectivity): Cool the stirred solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent the intermediate aldehyde from undergoing further reduction.[2]
-
Reagent Addition (Causality: Controlled Stoichiometry): Using a syringe, slowly add 1.0 M lithium tri-tert-butoxyaluminohydride in THF (10.5 mL, 10.5 mmol, 1.05 equivalents) dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The slight excess of the hydride reagent ensures complete conversion of the starting material.[9]
-
Reaction Monitoring (Causality: Determine Endpoint): Stir the reaction mixture at -78 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting acyl chloride is consumed (typically 1-3 hours).
-
Quenching (Causality: Safely Decompose Excess Hydride): While the solution is still at -78 °C, slowly and carefully quench the reaction by the dropwise addition of 20 mL of 1 M HCl. This will neutralize the aluminum species and destroy any unreacted hydride.
-
Isolation and Purification: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, extract with diethyl ether (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chlorobenzaldehyde. Purify via column chromatography or distillation as needed.
Conclusion
The solubility of lithium tri-tert-butoxyaluminohydride is a defining characteristic that governs its utility in the laboratory. The high solubility in THF enables the preparation of stable, homogenous solutions, facilitating precise control over stoichiometry and reaction conditions. This leads to more reliable and reproducible outcomes, particularly in delicate transformations like the partial reduction of acyl chlorides to aldehydes. While slightly soluble in diethyl ether, its use often introduces challenges related to heterogeneity. For researchers, scientists, and drug development professionals, a thorough understanding of these solvent-reagent interactions is not just best practice—it is essential for the rational design and successful execution of complex synthetic routes.
References
-
Chemistry LibreTexts. (2019). 20.7 Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
Master Organic Chemistry. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]
-
Organic Chemistry Portal. Lithium tri-tert-butoxyaluminum hydride, LTBA. [Link]
-
ChemBK. aluminium lithium tri-tert-butoxide hydride. [Link]
- Google Patents. Preparation method for lithium aluminum tri-tert butoxyaluminum hydride.
-
Organic Syntheses. 6-OXODECANAL. [Link]
-
Pearson+ (YouTube). LiAl(ot-Bu)3H on Acid Chlorides. [Link]
-
Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 3. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]
- 4. Lithium tri-tert-butoxyaluminum hydride CAS#: 17476-04-9 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [wap.guidechem.com]
- 11. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Thermal Stability of Lithium Tri-tert-butoxyaluminohydride (LTBA)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the thermal stability of Lithium tri-tert-butoxyaluminohydride (LiAlH(OtBu)₃), a critical parameter for its safe handling, storage, and application in research and development. As a sterically hindered and selective reducing agent, understanding its thermal behavior is paramount to ensure experimental reproducibility and, most importantly, laboratory safety.
Introduction: Beyond a Selective Reducing Agent
Lithium tri-tert-butoxyaluminohydride (LTBA) is widely recognized in organic synthesis for its ability to selectively reduce acid chlorides to aldehydes, a transformation not easily achieved with less hindered reagents like lithium aluminum hydride (LiAlH₄).[1][2] Its bulky tert-butoxy groups moderate the reactivity of the aluminum hydride core, offering a higher degree of selectivity.[1] LTBA is a white powder that is stable in dry air but hydrolyzes in the presence of moisture.[3] It is soluble in several organic solvents, including tetrahydrofuran (THF) and diglyme.[3]
However, beyond its synthetic utility lies a crucial aspect often overlooked in standard laboratory protocols: its thermal stability. As with any hydride reagent, LTBA possesses inherent thermal risks. This guide moves beyond its application in synthesis to provide a detailed examination of its behavior upon heating, the potential hazards, and the experimental methodologies to assess its thermal stability.
Physicochemical and Thermal Properties
A foundational understanding of LTBA's properties is essential before delving into its thermal decomposition.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₈AlLiO₃ | |
| Molar Mass | 254.27 g/mol | [4] |
| Appearance | White powder | [3] |
| Melting Point | 300-319 °C (with decomposition) | [4] |
| Solubility | Soluble in THF, diglyme; slightly soluble in ether | [3] |
| Sensitivity | Air and moisture sensitive | [4] |
The reported melting point of 300-319 °C with decomposition is a critical data point, indicating that at these elevated temperatures, the compound does not simply transition from a solid to a liquid state but undergoes chemical breakdown.[4]
The Onset of Instability: A Postulated Decomposition Pathway
While detailed experimental studies on the thermal decomposition mechanism of LTBA are not extensively available in peer-reviewed literature, a plausible pathway can be postulated based on its chemical structure and the known decomposition of related metal hydrides. The thermal degradation of LTBA is likely a multi-step process initiated by the cleavage of the aluminum-hydride bond and the subsequent breakdown of the tert-butoxy groups.
A proposed decomposition pathway may involve:
-
Initial Hydride Elimination: Upon heating, the Al-H bond, being the most reactive, is likely the first to break, potentially leading to the evolution of hydrogen gas (H₂).
-
Decomposition of tert-butoxy Groups: As the temperature increases, the tert-butoxy groups can decompose. A possible route is through β-hydride elimination, which would yield isobutylene and an aluminum hydroxide species.
-
Formation of Stable Inorganic Products: The final decomposition products are likely to be a mixture of stable inorganic compounds such as lithium aluminate (LiAlO₂), lithium oxide (Li₂O), and aluminum oxide (Al₂O₃), along with gaseous byproducts.
Caution: The hazardous combustion products of LTBA can include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen gas.[5]
Experimental Assessment of Thermal Stability
To rigorously characterize the thermal stability of LTBA, a suite of thermoanalytical techniques should be employed. Given the air and moisture sensitivity of LTBA, all sample preparation must be conducted in an inert atmosphere, such as a glovebox.[4]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for identifying the onset of decomposition, phase transitions, and quantifying the enthalpy of these processes.
Experimental Protocol: DSC Analysis of LTBA
-
Sample Preparation (Inert Atmosphere): Inside a glovebox, carefully weigh 1-3 mg of LTBA into a hermetically sealable aluminum pan.
-
Crucible Sealing: Hermetically seal the pan to prevent any reaction with the atmosphere during the analysis.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample from 25 °C to 400 °C at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. Determine the onset temperature and the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This is crucial for determining the temperature ranges of decomposition and quantifying the mass loss at each stage.
Experimental Protocol: TGA Analysis of LTBA
-
Sample Preparation (Inert Atmosphere): In a glovebox, weigh 5-10 mg of LTBA into a ceramic (e.g., alumina) TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample from 25 °C to 600 °C at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis: Analyze the TGA curve to identify the temperatures of mass loss and the percentage of mass lost at each decomposition step.
Hypothetical Thermal Analysis Data
Due to the limited availability of published experimental data, the following table is a representative illustration of the expected results from DSC and TGA analyses of LTBA.
| Analysis | Parameter | Illustrative Value | Interpretation |
| DSC | Onset of Decomposition | ~305 °C | The temperature at which significant exothermic decomposition begins. |
| Peak Decomposition Temperature | ~315 °C | The temperature of the maximum rate of decomposition. | |
| Enthalpy of Decomposition (ΔHd) | Highly Exothermic | Indicates a significant release of energy upon decomposition. | |
| TGA | Step 1 Mass Loss (300-350 °C) | ~5-10% | Corresponds to the initial loss of smaller fragments or hydrogen. |
| Step 2 Mass Loss (350-500 °C) | ~40-50% | Likely associated with the breakdown of the tert-butoxy groups. | |
| Final Residue at 600 °C | ~40-50% | Represents the mass of the stable inorganic products (e.g., LiAlO₂). |
Safety and Handling Considerations
The pyrophoric and water-reactive nature of LTBA necessitates stringent safety protocols.
-
Inert Atmosphere: Always handle solid LTBA and its solutions under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, and appropriate gloves.
-
Solvent Considerations: LTBA is often supplied as a solution in THF. Be aware that THF can form explosive peroxides upon prolonged storage and exposure to air.[6]
-
Quenching and Disposal: Unused or residual LTBA must be quenched carefully. A common procedure involves the slow addition of isopropanol, followed by methanol, and then water, all under an inert atmosphere and with cooling.
-
Fire Safety: In case of a fire involving LTBA, do not use water, carbon dioxide, or foam extinguishers.[5] Use a Class D fire extinguisher (for combustible metals) or dry powder, such as soda ash or sand.
Conclusion
Lithium tri-tert-butoxyaluminohydride is a valuable reagent in organic synthesis, but its thermal instability presents significant safety challenges. A thorough understanding of its decomposition behavior, characterized by techniques such as DSC and TGA, is essential for its safe handling and use. While a detailed decomposition mechanism requires further experimental investigation, the postulated pathway provides a framework for understanding the potential hazards. By adhering to strict safety protocols and employing rigorous experimental techniques, researchers can mitigate the risks associated with this powerful and selective reducing agent.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 3. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
- 4. Lithium tri-tert-butoxyaluminum hydride CAS#: 17476-04-9 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Advanced Reactivity Profile: Lithium Tri-tert-butoxyaluminohydride (LTBA)
[1]
Executive Summary: The "Goldilocks" Hydride
In the arsenal of hydride reducing agents, Lithium tri-tert-butoxyaluminohydride (LiAlH(Ot-Bu)₃, often abbreviated as LTBA) occupies a critical "Goldilocks" zone. It bridges the gap between the aggressive, indiscriminate reactivity of Lithium Aluminum Hydride (LAH) and the milder, chemoselective nature of Sodium Borohydride (NaBH₄).
While LAH functions as a "sledgehammer"—reducing nearly every carbonyl and carboxyl derivative in its path—LTBA offers a precision strike. Its bulky tert-butoxy ligands sterically encumber the aluminum center and electronically attenuate the hydride's nucleophilicity. This guide provides an in-depth analysis of its reactivity, specifically focusing on its premier application: the partial reduction of acid chlorides to aldehydes, a transformation that avoids over-reduction to primary alcohols.
Reagent Synthesis and Structural Properties[2][3]
LTBA is not typically purchased as a pre-made solution for large-scale campaigns due to shelf-life considerations; it is best generated in situ or prepared fresh.
Preparation Protocol
The synthesis relies on the controlled alcoholysis of LAH. This protocol is self-validating: the cessation of hydrogen gas evolution indicates reaction completion.
Reaction:
Methodology:
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere, addition funnel, and a reflux condenser.
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or Diglyme. THF is less ideal for the preparation due to solubility issues of the byproduct, but often used in subsequent reductions.
-
Addition: Place a standardized solution of LAH in the flask. Add anhydrous tert-butanol (3.0 equivalents) dropwise at 0°C.
-
Observation: Vigorous H₂ evolution will occur.
-
Completion: Stir at room temperature for 1 hour after addition. The resulting white slurry (in ether) or solution (in diglyme) is ready for use.
Structural Visualization
The following diagram illustrates the steric modification that defines LTBA's reactivity.
Figure 1: Synthesis and steric modulation of Lithium tri-tert-butoxyaluminohydride.[1][2][3]
Primary Application: The Brown Reduction (Acid Chlorides Aldehydes)
The reduction of acid chlorides to aldehydes is the defining application of LTBA. Standard reagents like LAH or NaBH₄ reduce acid chlorides all the way to primary alcohols because the intermediate aldehyde is more reactive than the starting acid chloride.[4]
LTBA solves this via Kinetic Control . At low temperatures (-78°C), the bulky reagent reacts with the highly electrophilic acid chloride but reacts sluggishly with the resultant aldehyde.[4]
Mechanism of Action
-
Nucleophilic Attack: The hydride attacks the carbonyl carbon of the acid chloride.[4]
-
Tetrahedral Intermediate: A stable aluminate complex forms. The bulky t-butoxy groups prevent the collapse of this intermediate at low temperatures, or simply prevent the coordination of a second equivalent of hydride.
-
Workup: Hydrolysis during workup triggers the expulsion of the chloride leaving group, releasing the aldehyde.
Figure 2: Mechanistic pathway for the selective reduction of acid chlorides.
Experimental Protocol: Selective Reduction
Objective: Convert Benzoyl Chloride to Benzaldehyde.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 - 1.1 Equiv LTBA | Excess reagent promotes over-reduction to benzyl alcohol. |
| Temperature | -78°C (Dry Ice/Acetone) | Essential to suppress the reaction rate with the formed aldehyde.[2][4] |
| Solvent | Diglyme or THF | Diglyme dissolves LTBA well; THF is acceptable if LTBA is prepared in situ. |
| Quench | Dilute Acid (HCl) | Protonates the alkoxides and facilitates the elimination of chloride. |
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of acid chloride in 20 mL of dry Diglyme under Argon. Cool to -78°C.
-
Addition: Add a solution of LTBA (10 mmol in Diglyme) dropwise over 30 minutes. Maintain internal temp < -70°C.
-
Incubation: Stir at -78°C for 1 hour.
-
Warming: Allow the mixture to warm to room temperature over 1 hour. Note: Some protocols suggest quenching cold, but warming often ensures the intermediate collapses.
-
Quench: Pour the reaction mixture into crushed ice/dilute HCl.
-
Extraction: Extract with ether, wash with saturated NaHCO₃ (to remove acid traces), dry over MgSO₄, and concentrate.
Stereoselectivity in Cyclic Ketone Reduction[2][3][6][8][9][10][11]
While LTBA is bulky, its stereoselectivity in reducing cyclic ketones (e.g., 4-tert-butylcyclohexanone) often mimics LAH rather than super-bulky borohydrides like L-Selectride.
-
Steric Approach Control: Attack from the less hindered face.
-
Product Development Control: Formation of the more stable (equatorial) alcohol.
Comparative Data: Reduction of 4-tert-butylcyclohexanone
| Reducing Agent | Major Product | Isomer Ratio (Trans:Cis) | Mechanism Dominance |
| LiAlH₄ | Trans (Equatorial OH) | ~90 : 10 | Axial Attack (Small hydride) |
| LTBA | Trans (Equatorial OH) | ~90 : 10 | Axial Attack (Despite bulk, favors stable product) |
| L-Selectride | Cis (Axial OH) | ~5 : 95 | Equatorial Attack (Steric Approach Control) |
Insight: Do not assume "bulky" always means "kinetic/steric approach" control. LTBA is bulky enough to be mild, but often not bulky enough to overturn the thermodynamic preference for equatorial alcohols in simple cyclohexanones.
Chemoselectivity Profile
LTBA is defined by what it does not reduce. This selectivity allows for transformations in the presence of sensitive functional groups.
| Functional Group | Reactivity with LTBA (0°C) | Reactivity with LAH |
| Acid Chloride | Reduces to Aldehyde | Reduces to Alcohol |
| Aldehyde/Ketone | Reduces to Alcohol | Reduces to Alcohol |
| Ester | No Reaction (Slow) | Reduces to Alcohol |
| Nitrile | No Reaction | Reduces to Amine |
| Epoxide | No Reaction | Ring Opening |
| Nitro | No Reaction | Reduces to Amine/Azo |
References
-
Original Synthesis & Scope: Brown, H. C.; McFarlin, R. F. The Reaction of Lithium Aluminum Hydride with Alcohols.[5][6][2][4][7] Lithium Tri-t-butoxyaluminohydride as a New Selective Reducing Agent.[1]
-
Acid Chloride Reduction: Brown, H. C.; Subba Rao, B. C. A New Aldehyde Synthesis—The Reduction of Acid Chlorides by Lithium Tri-t-butoxyaluminohydride.[8][4]
-
Stereoselectivity Studies: Haubenstock, H.; Eliel, E. L. Reductions with Metal Hydrides.[8][5][1][3][4][9][10][11][7] X. Stereochemistry of Reduction of Ketones by Lithium Tri-t-butoxyaluminohydride.
-
Comparative Review: Cha, J. S.[12] Recent Developments in the Synthesis of Aldehydes from Carboxylic Acid Derivatives. [Org.[8][10][13] Prep. Proced. Int.1989 , 21, 451–523.]([Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. Acid Chlorides to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 5. brainly.in [brainly.in]
- 6. odinity.com [odinity.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Whitepaper: Lithium Tri-tert-butoxyaluminohydride (LTBA) in High-Fidelity Organic Synthesis
Executive Summary
In the landscape of hydride reducing agents, Lithium tri-tert-butoxyaluminohydride (LTBA) occupies a critical niche between the aggressive reactivity of Lithium Aluminum Hydride (LAH) and the mild specificity of Sodium Borohydride. Its bulky tert-butoxy ligands sterically modulate the aluminum center, attenuating its reducing power to allow for the chemoselective conversion of acid chlorides to aldehydes—a transformation notoriously difficult to control with stronger hydrides.
This guide provides a definitive technical profile of LTBA, detailing its physicochemical properties, in-situ synthesis protocols, and mechanistic applications in pharmaceutical intermediate development.
Fundamental Chemical Identity
For researchers calculating stoichiometry or assessing reaction mass efficiency, precise molecular data is non-negotiable.
Core Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | Lithium tri-tert-butoxyhydridoaluminate | |
| Common Name | Lithium tri-tert-butoxyaluminohydride (LTBA) | |
| CAS Number | 17476-04-9 | |
| Molecular Formula | LiAlH[OC(CH₃)₃]₃ | Often abbreviated as LiAlH(Ot-Bu)₃ |
| Empirical Formula | C₁₂H₂₈AlLiO₃ | |
| Molecular Weight | 254.27 g/mol | Based on standard atomic weights |
| Appearance | White to off-white powder | Hygroscopic; sublimes at 280°C (vac) |
| Solubility | THF, Diglyme, Diethyl Ether | Reacts violently with water/protic solvents |
| Melting Point | 300–319 °C (decomposition) |
Structural Insight
The molecule consists of a central aluminum atom coordinated to one hydride (H⁻) and three bulky tert-butoxy groups.[1]
-
Active Site: The single Al-H bond is the reducing moiety.
-
Steric Gatekeepers: The three -OC(CH₃)₃ groups create a "steric wall," preventing the reagent from approaching less electrophilic or highly hindered carbonyls, and reducing the rate of reaction with the product aldehyde.
Synthesis & Preparation Protocol
While LTBA is commercially available, in-situ preparation is often preferred in high-stakes drug development to ensure maximum hydride activity and avoid degradation from storage.
The Brown Protocol (In-Situ Generation)
Based on the foundational work of H.C. Brown.[2]
Reaction:
Reagents:
-
Lithium Aluminum Hydride (LAH), 1.0 M solution in THF or Ether.
-
tert-Butanol (Anhydrous), 3.0 equivalents.
Step-by-Step Methodology:
-
System Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and magnetic stirrer.
-
Charge LAH: Transfer the LAH solution (e.g., 100 mmol) into the flask under positive nitrogen pressure. Cool to 0°C using an ice bath.
-
Controlled Addition: Dissolve tert-butanol (300 mmol) in a minimal volume of anhydrous ether. Add this solution dropwise to the LAH over 60 minutes.
-
Critical Control Point: Monitor hydrogen evolution. Rapid addition can cause vigorous foaming and loss of solvent.
-
-
Completion: Stir the mixture for an additional 30 minutes at 0°C. The resulting clear solution is ready for immediate use.
Visualization: Synthesis Workflow
Figure 1: Process flow for the in-situ generation of LTBA from LAH and tert-butanol.
Mechanistic Profile & Applications
The primary utility of LTBA in drug synthesis is the chemoselective reduction of acid chlorides to aldehydes .
The "Steric Brake" Mechanism
Unlike LAH, which reduces acid chlorides all the way to primary alcohols, LTBA reacts rapidly with the acid chloride to form a stable tetrahedral intermediate. The bulky alkoxy groups prevent the aluminum species from effectively coordinating with the newly formed aldehyde oxygen, thereby preventing further reduction at low temperatures.
Reaction Pathway:
-
Nucleophilic Attack: The hydride attacks the carbonyl carbon of the acid chloride.
-
Intermediate Stabilization: A tetrahedral aluminate complex forms.
-
Elimination: Upon hydrolytic workup (or warming), chloride is eliminated, releasing the aldehyde.
Visualization: Chemoselective Reduction Pathway
Figure 2: Mechanistic pathway highlighting the stabilization of the intermediate to prevent over-reduction.
Strategic Utility in Pharma
-
Aldehyde Synthesis: Used when the substrate contains other reducible groups (e.g., esters, nitriles) that would be destroyed by DIBAL-H or LAH.
-
Steroid Chemistry: LTBA is frequently used to reduce steroidal ketones stereoselectively.[3] For example, the reduction of 3-keto steroids often yields the axial alcohol (thermodynamically less stable) due to steric approach control.
Handling & Safety (E-E-A-T)
As a reactive hydride, LTBA demands rigorous safety protocols.
-
Moisture Sensitivity: Reacts with water to release hydrogen gas (flammable). While less violent than LAH, it is still classified as Water-Reactive .
-
PPE: Flame-resistant lab coat, nitrile gloves, and safety glasses are mandatory.
-
Quenching: Quench excess reagent by slow addition of ethyl acetate (to consume hydride) followed by dropwise addition of water or dilute HCl at 0°C.
References
-
Brown, H. C., & McFarlin, R. F. (1956).[1] Lithium Tri-t-butoxyaluminohydride - A New Reagent for Converting Acid Chlorides to Aldehydes.[1] Journal of the American Chemical Society, 78(1), 252.[1]
-
Brown, H. C., & Subba Rao, B. C. (1958).[1] A New Aldehyde Synthesis—The Reduction of Acid Chlorides by Lithium Tri-t-butoxyaluminohydride. Journal of the American Chemical Society, 80(20), 5377-5380.[1]
-
PubChem Database. (n.d.).[4] Lithium tri-tert-butoxyaluminohydride (Compound Summary). National Library of Medicine.
-
Sigma-Aldrich. (n.d.).[2] Lithium tri-tert-butoxyaluminum hydride Safety Data Sheet.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. リチウムトリ-tert-ブトキシアルミニウムヒドリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]
- 4. Lithium tri-tert-butoxyaluminohydride | C12H28AlLiO3 | CID 16710494 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Insights into the Reactivity of Lithium Tri-tert-butoxyaluminohydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium tri-tert-butoxyaluminohydride (LTBA) has established itself as a cornerstone reagent in organic synthesis, prized for its mild and selective reducing properties. Unlike its parent compound, lithium aluminum hydride (LiAlH₄), the reactivity of LTBA is significantly tempered, allowing for a higher degree of chemoselectivity in complex molecular transformations. This technical guide delves into the theoretical underpinnings of LTBA's reactivity, leveraging computational studies and established mechanistic principles to provide a deeper understanding of its behavior. By examining the interplay of steric and electronic effects, we aim to elucidate the causal factors behind its selectivity and provide a predictive framework for its application in research and development.
Introduction: The Need for Selective Reducing Agents
In the intricate landscape of modern organic synthesis, particularly in the development of pharmaceutical agents, the selective transformation of one functional group in the presence of others is paramount. Hydride reagents are fundamental tools for the reduction of carbonyl compounds and other functional groups. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are highly effective, their broad reactivity often leads to undesired side reactions and a lack of selectivity.[1] This has spurred the development of modified hydride reagents with attenuated reactivity.
Lithium tri-tert-butoxyaluminohydride (LiAlH[OC(CH₃)₃]₃ or LTBA) is a prominent example of such a reagent. It is a white, solid compound that is soluble in various ether solvents.[2] The introduction of three bulky tert-butoxy groups to the aluminum center dramatically alters its reactivity profile compared to LiAlH₄.[3] LTBA is notably less reactive, enabling the selective reduction of aldehydes, ketones, and acid chlorides, while often leaving esters, amides, and nitriles untouched under controlled conditions.[4] This guide will explore the theoretical basis for this enhanced selectivity, drawing upon computational studies of related hydride systems to explain the experimental observations.
Structural and Electronic Properties: The Influence of tert-Butoxy Ligands
The unique reactivity of LTBA is a direct consequence of the steric and electronic influence of its three tert-butoxy groups. These bulky substituents create a sterically congested environment around the aluminum center, which has profound implications for its interaction with substrates.
A. Steric Hindrance: The most apparent effect of the tert-butoxy groups is the significant steric bulk they impose. This steric shield impedes the approach of the hydride to the electrophilic center of a substrate. While this effect is intuitive, its consequences are twofold:
-
Reduced Reactivity: The increased steric hindrance raises the activation energy for the hydride transfer, making LTBA a less potent reducing agent than LiAlH₄.[5] This allows for reactions to be conducted at more convenient temperatures and provides a larger window for selective transformations.
-
Enhanced Selectivity: The steric bulk of LTBA allows it to differentiate between sterically accessible and hindered electrophiles. For instance, it will readily reduce a less hindered aldehyde over a more hindered ketone.
B. Electronic Effects: The oxygen atoms of the tert-butoxy groups are more electronegative than hydrogen. This has a significant impact on the electronic nature of the aluminum center and the Al-H bond.
-
Inductive Effect: The electron-withdrawing nature of the alkoxy groups reduces the electron density on the aluminum atom. This, in turn, strengthens the Al-H bond and decreases the hydridic character of the hydrogen. A less "hydride-like" hydrogen is a weaker nucleophile, contributing to the overall reduced reactivity of LTBA.
-
Lewis Acidity: The electron-deficient aluminum center in LTBA can act as a Lewis acid, coordinating to the oxygen of a carbonyl group. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and facilitating hydride attack.
Reaction Mechanisms: A Theoretical Perspective
The reduction of a carbonyl compound by LTBA is believed to proceed through a nucleophilic addition mechanism, similar to that of other complex metal hydrides.[8] The reaction can be broken down into the following key steps:
-
Coordination: The Lewis acidic aluminum center of LTBA coordinates to the oxygen atom of the carbonyl group. This step is crucial as it activates the carbonyl group towards nucleophilic attack.
-
Hydride Transfer: The hydride ion is transferred from the aluminum to the electrophilic carbonyl carbon. This occurs through a four-membered transition state involving the Al, H, C, and O atoms.
-
Formation of Alkoxide: The hydride transfer results in the formation of an aluminum alkoxide intermediate.
-
Workup: The reaction is quenched with an acid or water to protonate the alkoxide and yield the final alcohol product.
The selectivity of LTBA for different functional groups can be understood by considering the relative activation energies of the hydride transfer step for each substrate.
Reduction of Aldehydes and Ketones vs. Esters
Experimental evidence shows that LTBA readily reduces aldehydes and ketones but is much less reactive towards esters.[4] This can be explained by considering the electronic properties of these functional groups. The carbonyl carbon of an aldehyde or ketone is more electrophilic than that of an ester. In an ester, the lone pair of electrons on the alkoxy oxygen can donate electron density to the carbonyl carbon through resonance, making it less susceptible to nucleophilic attack. Consequently, the activation energy for the hydride transfer to an ester is significantly higher than for an aldehyde or ketone, leading to the observed chemoselectivity.
The proposed transition state for the hydride transfer is a key area for theoretical investigation. For LiAlH₄, computational studies have characterized the geometries and energies of these transition states.[6][7] A similar theoretical approach for LTBA would provide invaluable quantitative data to support the mechanistic hypotheses.
Computational Methodologies for Studying LTBA Reactivity
To gain a deeper, quantitative understanding of LTBA's reactivity, computational chemistry provides a powerful toolkit. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and reactivity of molecules.
A Typical Computational Protocol:
A theoretical study of LTBA reactivity would typically involve the following steps:
-
Geometry Optimization: The three-dimensional structures of the reactants (LTBA and the substrate), transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states).
-
Energy Calculations: The electronic energies of all species are calculated to determine the reaction enthalpies and activation energies.
-
Solvation Modeling: Since these reactions are carried out in solution, it is important to include the effects of the solvent, which can be done using various implicit or explicit solvation models.
-
Natural Bond Orbital (NBO) Analysis: This analysis can provide insights into the bonding and electronic structure of the molecules, such as the charge distribution and the nature of the Al-H bond.
By applying these methods, researchers can construct a detailed potential energy surface for the reaction, providing a quantitative basis for understanding the factors that control the reactivity and selectivity of LTBA.
Data Summary and Visualization
While specific computational data for LTBA is scarce in the public domain, we can present a qualitative comparison of its properties relative to LiAlH₄ based on established chemical principles and experimental observations.
| Property | Lithium Aluminum Hydride (LiAlH₄) | Lithium Tri-tert-butoxyaluminohydride (LTBA) |
| Steric Hindrance | Low | High |
| Reactivity | Very High | Moderate |
| Chemoselectivity | Low | High |
| Hydridic Character of H | High | Lower |
| Lewis Acidity of Al | Moderate | Higher |
This table highlights the key differences that stem from the substitution of hydrides with bulky tert-butoxy groups.
Visualizing the Reaction Pathway
The following diagram, generated using Graphviz, illustrates the generalized mechanism for the reduction of a carbonyl compound by LTBA.
Caption: Generalized mechanism of carbonyl reduction by LTBA.
Conclusion and Future Directions
The reactivity and selectivity of Lithium tri-tert-butoxyaluminohydride are governed by a delicate interplay of steric and electronic effects imparted by the bulky tert-butoxy ligands. This guide has provided a theoretical framework for understanding these phenomena, drawing upon established mechanistic principles and inferring from computational studies on related hydride systems.
The key takeaway for researchers is that the moderated reactivity of LTBA is not simply a consequence of steric hindrance but also a result of the electronic modulation of the Al-H bond. This dual effect is what makes LTBA such a valuable tool for the selective reduction of more reactive carbonyl functionalities.
Future theoretical studies employing high-level computational methods are needed to provide a more quantitative and detailed picture of LTBA's reactivity. Specifically, the calculation of transition state energies for the reduction of a variety of functional groups would provide invaluable data for predicting its chemoselectivity with even greater accuracy. Such studies would not only deepen our fundamental understanding of this important reagent but also guide the rational design of new, even more selective, hydride-based reducing agents for complex chemical synthesis.
References
- Healy, E. F., Lewis, J. D., & Minniear, A. B. (1994). A Study of the Aluminum Hydride Reduction of Unsaturated Cyclic Epoxides. Tetrahedron Letters, 35(36), 6647-6648.
- Malek, J. (1985). Reductions by Metal Alkoxyaluminum Hydrides. Organic Reactions, 34, 1.
- Nemeth, G. A., & Healy, E. F. (1999). A theoretical study of the reaction of lithium aluminum hydride with formaldehyde and cyclohexanone. The Journal of Organic Chemistry, 64(8), 2844-2848.
- Reusch, W. (2023, January 22). Reduction of Carbonyls to Alcohols Using Metal Hydrides. Chemistry LibreTexts.
- Anonymous. (n.d.). Aluminium Hydride Reagents. WordPress.
- Organic Chemistry Data. (n.d.).
- Organic Reactions. (n.d.). Reductions by Metal Alkoxyaluminum Hydrides.
- IUPAC. (n.d.). Lithium tri-tert-butoxyaluminohydride.
- Books. (2022, June 15).
- PMC. (n.d.). Synthesis, properties, and chemoselective reactions of an AlH–BH functional group.
- ACS Publications. (n.d.). Synthesis and Characterization of Sterically Encumbered Derivatives of Aluminum Hydrides and Halides: Assessment of Steric Properties of Bulky Terphenyl Ligands.
- Elsevier. (2016).
- Chem-Station Int. Ed. (2014, April 28). Reduction with Metal Hydrides.
- RSC Publishing. (n.d.). A computational study of regioselectivity in aluminum hydride ring-opening of cis- and trans-4-t-butyl and 3-methylcyclohexene oxides.
- PubMed. (n.d.). Revealing substitution effects on the strength and nature of halogen-hydride interactions: a theoretical study.
- MDPI. (2023, March 22).
- ResearchGate. (n.d.).
- AUB ScholarWorks. (2022, February 2). Mechanistic DFT Studies on Carbon Dioxide and Carbonyl Compounds Insertion into Transition Metal-Hydride Complexes.
- PubMed. (2018, January 25).
Sources
- 1. A computational study of regioselectivity in aluminum hydride ring-opening of cis- and trans-4-t-butyl and 3-methylcyclohexene oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Selective Reduction of Acid Chlorides to Aldehydes using Lithium Tri-t-butoxyaluminum Hydride (LTBA)
Executive Summary
The conversion of carboxylic acid derivatives to aldehydes is a pivotal transformation in organic synthesis, particularly in the construction of complex pharmaceutical intermediates.[1] While the reduction of acid chlorides to primary alcohols using Lithium Aluminum Hydride (LAH) is trivial, stopping the reduction at the aldehyde stage requires precise chemoselective control.
This Application Note details the protocol for using Lithium Tri-t-butoxyaluminum Hydride (LTBA) to effect this transformation. Unlike the Rosenmund reduction (which requires Pd catalysts and H₂ gas) or DIBAL-H (often used for esters), LTBA offers a stoichiometric, chemical solution that operates under mild conditions with high functional group tolerance.
Mechanistic Principles & Rationale
The Chemoselectivity Challenge
The fundamental challenge in synthesizing aldehydes from acid chlorides is the reactivity hierarchy. Aldehydes are generally more reactive toward nucleophilic hydride attack than the parent acid chlorides. Consequently, with strong reducing agents like LAH, the aldehyde intermediate is consumed faster than it is formed, leading exclusively to the primary alcohol.
The LTBA Solution
LTBA is derived by replacing three hydrogens of LAH with bulky tert-butoxy groups. This modification alters the reagent's behavior in two critical ways:
-
Electronic Deactivation: The electronegative oxygen atoms pull electron density from the aluminum center, making the remaining hydride less nucleophilic.
-
Steric Bulk: The massive t-butoxy groups create a "steric wall."
Reaction Pathway
The reaction proceeds via the formation of a stable aluminate intermediate. At low temperatures (typically -78°C), the LTBA transfers a hydride to the acid chloride. The resulting tetrahedral intermediate is stabilized by the steric bulk of the aluminum species and does not collapse to expel the chloride ion in situ effectively, nor does it accept a second hydride (which LTBA lacks). The aldehyde is only liberated upon aqueous acidic hydrolysis during the workup.
Figure 1: Mechanistic pathway of LTBA reduction. The stability of the tetrahedral intermediate at low temperature prevents over-reduction.
Critical Process Parameters
To ensure reproducibility and safety, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Temperature | -78°C (Dry Ice/Acetone) | Essential to stabilize the tetrahedral intermediate. Higher temps (>0°C) risk over-reduction to alcohol. |
| Stoichiometry | 1.0 - 1.1 Equivalents | LTBA has only 1 active hydride.[2] Excess reagent is unnecessary and complicates workup. |
| Solvent | THF or Diglyme | Must be anhydrous. THF is preferred for ease of removal; Diglyme for higher solubility if needed. |
| Atmosphere | Nitrogen or Argon | The reagent is moisture-sensitive. An inert atmosphere is mandatory. |
| Reagent Quality | Freshly prepared or Commercial | Commercial solid LTBA can degrade. In situ preparation from LAH + t-BuOH is often more reliable. |
Experimental Protocol
Reagent Preparation (In Situ Method)
Note: LTBA is commercially available, but the in situ generation from LiAlH₄ and t-butanol is often superior for critical applications due to reagent freshness.
-
Charge a flame-dried 3-neck round-bottom flask with anhydrous THF (or Diglyme) and Lithium Aluminum Hydride (LAH).
-
Cool the solution to 0°C.
-
Add anhydrous t-butanol (3.0 equivalents relative to LAH) dropwise over 1 hour.
-
Observation: Hydrogen gas will evolve. Ensure proper venting.
-
Equation:
-
-
Stir for 30 minutes after addition is complete. The resulting white slurry is the active LTBA reagent.
Reduction Procedure
Figure 2: Step-by-step experimental workflow for the reduction of acid chlorides.
Step-by-Step:
-
Cooling: Place the flask containing the LTBA slurry (approx 1.1 equiv) into a dry ice/acetone bath (-78°C).
-
Substrate Addition: Dissolve the Acid Chloride (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the cold LTBA slurry via a syringe pump or addition funnel over 30–60 minutes.
-
Tip: Slow addition prevents localized heating which could lead to over-reduction.
-
-
Reaction: Stir the mixture at -78°C for 1 to 2 hours.
-
Monitoring: Withdraw a small aliquot, quench with MeOH, and analyze by TLC or GC. The disappearance of acid chloride is the endpoint.
-
-
Quenching: Pour the cold reaction mixture into a beaker containing crushed ice and dilute Hydrochloric Acid (approx 1M).
-
Purpose: This step hydrolyzes the aluminum complex and liberates the aldehyde.
-
-
Workup:
-
Extract the aqueous layer with Diethyl Ether or Dichloromethane (3x).
-
Wash the combined organics with saturated NaHCO₃ (to remove any residual acid) and Brine.
-
Dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate under reduced pressure.
-
-
Purification: Purify via silica gel chromatography or distillation (if volatile).
Scope and Functional Group Tolerance
LTBA is highly chemoselective. The table below outlines its compatibility with other functional groups present in the molecule.
| Functional Group | Compatibility | Notes |
| Ester | Compatible | Will not reduce esters at -78°C. |
| Nitrile | Compatible | Inert to LTBA under these conditions. |
| Nitro | Compatible | Generally survives, unlike with LAH. |
| Alkene/Alkyne | Compatible | Double/Triple bonds are not reduced. |
| Ketone | Incompatible | Ketones are reduced to secondary alcohols. |
| Aldehyde | Incompatible | Existing aldehydes will be reduced; protection (acetal) required. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Over-reduction (Alcohol formation) | Temperature too high. | Ensure bath is at -78°C. Check thermometer calibration. |
| No Reaction | Reagent degraded (hydrolyzed). | Use freshly prepared LTBA or a new commercial bottle. |
| Low Yield / Emulsions | Poor hydrolysis of Al-complex. | Increase the volume of dilute acid during quench or use Rochelle's salt solution. |
| Starting Material Remains | Insufficient stirring/solubility. | Ensure vigorous stirring; increase solvent volume or switch to Diglyme. |
References
-
Brown, H. C.; Tsukamoto, A. "Selective Reductions.[3] I. The Partial Reduction of Tertiary Amides with Lithium Aluminum Hydride.[2][3] A New Aldehyde Synthesis via the 1-Acylaziridines." Journal of the American Chemical Society, 1961 , 83, 4549. (Foundational work on modified hydrides).
-
Brown, H. C.; Tsukamoto, A. "A New Aldehyde Synthesis—The Reduction of Acid Chlorides by Lithium Tri-t-butoxyaluminohydride." Journal of the American Chemical Society, 1958 , 80, 5377.[4]
-
Cha, J. S.; Brown, H. C. "Exceptionally facile reduction of acid chlorides to aldehydes by sodium tri-tert-butoxyaluminohydride."[4] The Journal of Organic Chemistry, 1993 , 58, 4732.[4]
-
Master Organic Chemistry. "Reduction of Acid Halides To Aldehydes With LiAlH(OtBu)3."
-
Chemistry LibreTexts. "Reduction of Acid Chlorides and Esters."
Sources
Application Note: Chemoselective Reduction of Aldehydes using Lithium Tri-tert-butoxyaluminohydride (LTBA)
[1][2][3]
Executive Summary
Lithium tri-tert-butoxyaluminohydride (LiAlH(O-t-Bu)₃, often abbreviated as LTBA) represents a critical "Goldilocks" reagent in organic synthesis. It bridges the gap between the aggressive reactivity of Lithium Aluminum Hydride (LAH) and the milder, sometimes solubility-limited profile of Sodium Borohydride (NaBH₄).
This application note details the use of LTBA for the chemoselective reduction of aldehydes to primary alcohols . The primary utility of this protocol is the preservation of co-existing functional groups—specifically esters, lactones, nitriles, and alkyl halides —which would otherwise be decimated by stronger aluminum hydrides. While LTBA is historically famous for reducing acid chlorides to aldehydes, this guide focuses on its utility in reducing aldehydes themselves within complex poly-functional scaffolds.
Mechanistic Principles & Reagent Design
The "Steric Fat Suit" Effect
The reactivity of LTBA is modulated by the replacement of three hydride ligands on the aluminate center with bulky tert-butoxy groups. This modification alters the reagent in two fundamental ways:
-
Electronic Modulation: The electronegative oxygen atoms withdraw electron density from the aluminum center, reducing the nucleophilicity of the remaining hydride compared to LAH.
-
Steric Hindrance: The massive tert-butyl groups create a "steric wall" (or "fat suit") around the aluminum center. This kinetic barrier ensures that the reagent reacts preferentially with less hindered, highly electrophilic carbonyls (aldehydes) while reacting sluggishly or not at all with less reactive or more hindered groups (esters, ketones).
Mechanism of Action
The reduction proceeds via a standard nucleophilic addition of the hydride to the carbonyl carbon, forming an alkoxyaluminate intermediate. Upon hydrolytic workup, the aluminum complex is cleaved to release the primary alcohol.
Figure 1: Mechanistic pathway of aldehyde reduction. The bulky ligands prevent interaction with competing ester sites.
Chemoselectivity Profile
The following table summarizes the reactivity of LTBA at 0°C in THF, contrasting it with LAH to highlight the selectivity window.
| Functional Group | Reaction with LiAlH₄ (LAH) | Reaction with LiAlH(OtBu)₃ (LTBA) | Result (with LTBA) |
| Aldehyde | Rapid Reduction | Rapid Reduction | Primary Alcohol |
| Ketone | Rapid Reduction | Slow Reduction | Secondary Alcohol (Can be differentiated at -78°C) |
| Acid Chloride | Reduction to Alcohol | Reduction to Aldehyde | Stops at Aldehyde (Stoichiometry controlled) |
| Ester | Reduction to Alcohol | Inert | Ester Preserved |
| Lactone | Ring Opening/Reduction | Inert | Lactone Preserved |
| Nitrile | Reduction to Amine | Inert | Nitrile Preserved |
| Epoxide | Ring Opening | Inert | Epoxide Preserved |
Experimental Protocol
Reagent Preparation (In Situ vs. Commercial)
While LTBA is commercially available as a solid or solution (in THF/Diglyme), it is often generated in situ from LAH to ensure maximum activity and exclude moisture.
In Situ Generation:
Standard Operating Procedure: Selective Reduction
Objective: Reduce an aldehyde to a primary alcohol in the presence of a methyl ester.
Materials:
-
Substrate: 1.0 mmol Aldehyde-Ester (e.g., Methyl 4-formylbenzoate).
-
Reagent: LiAlH(OtBu)₃ (1.2 mmol, 1.2 equiv).
-
Solvent: Anhydrous THF (10 mL).
-
Quench: 1M HCl or Saturated Rochelle's Salt Solution.
Workflow Diagram:
Figure 2: Step-by-step workflow for the chemoselective reduction protocol.
Detailed Steps:
-
System Prep: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and rubber septum. Flush with nitrogen or argon.
-
Solvation: Dissolve the aldehyde substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Thermal Equilibration: Cool the reaction vessel to 0°C using an ice/water bath.
-
Note: Lower temperatures (-78°C) are only necessary if distinguishing between an aldehyde and a ketone. For Aldehyde vs. Ester, 0°C is sufficient.
-
-
Reagent Addition: Add the LTBA solution (1.2 equiv) dropwise via syringe over 5–10 minutes.
-
Observation: Evolution of H₂ gas is minimal compared to LAH, but ensure venting is possible via a needle if generating in situ.
-
-
Reaction: Stir at 0°C. Monitor by TLC. The reaction is typically complete within 30 to 60 minutes .
-
Endpoint: Disappearance of the aldehyde spot. If the reaction drags on, the risk of ester reduction increases slightly, though it remains low.
-
-
Quench (Crucial):
-
Method A (Standard): Pour mixture into ice-cold 1M HCl.
-
Method B (Emulsion Control): If the substrate is acid-sensitive, add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour until two clear layers form.
-
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate or Diethyl Ether.
-
Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Over-reduction (Ester loss) | Temperature too high | Strictly maintain 0°C. Do not let the reaction warm to RT until quenched. |
| Incomplete Reaction | Old Reagent (Hydrolysis) | LTBA is moisture sensitive. Titrate reagent or prepare fresh in situ from LAH + tBuOH. |
| Aluminum Emulsion | Improper Workup | Use Rochelle's Salt workup. Stir longer (up to 2 hrs) during the quench phase to break coordination complexes. |
| Selectivity Failure (Ketone reduced) | Steric similarity | If the aldehyde and ketone are sterically similar, lower temp to -78°C and use exactly 1.0 eq of LTBA. |
Safety & Handling
-
Pyrophoric Nature: While LTBA is less reactive than LAH, it is still a complex metal hydride. It reacts vigorously with water and alcohols.[1][2] Handle under inert atmosphere.
-
Dust Hazard: Solid LTBA is a fine powder.[2] Use a glovebox or a well-ventilated fume hood to avoid inhalation.
-
Solvent Safety: THF forms peroxides; ensure solvents are distilled or tested for peroxides before use.
References
-
Seminal Work on LTBA: Brown, H. C.; McFarlin, R. F. J. Am. Chem. Soc.[3]1958 , 80, 5372. "The Reaction of Lithium Aluminum Hydride with Alcohols. Lithium Tri-t-butoxyaluminohydride as a New Selective Reducing Agent."[4][5]
-
Acid Chloride Reduction Context: Brown, H. C.; Subba Rao, B. C.[3] J. Am. Chem. Soc.[4][3]1958 , 80, 5377.[3]
-
General Review of Complex Hydrides: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
-
Modern Application (Selectivity): Cha, J. S.[3] Org.[6][3][7] Prep. Proced. Int.1989 , 21, 451. "Recent developments in the synthesis of aldehydes by reduction of carboxylic acid derivatives."
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 6. Lithium tri-tert-butoxyaluminum hydride, LTBA [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Fidelity Reduction of Acyl Halides to Aldehydes
Part 1: Executive Summary
The transformation of carboxylic acid derivatives into aldehydes is a pivotal transformation in medicinal chemistry and total synthesis. While standard reducing agents like Lithium Aluminum Hydride (
This guide provides a validated protocol for the chemoselective reduction of acyl chlorides to aldehydes. By exploiting the steric bulk and attenuated nucleophilicity of
Part 2: Scientific Foundation & Mechanism
The Chemoselectivity Paradox
The reduction of an acid chloride (
-
Steric Bulk: The three tert-butoxy groups create a crowded aluminum center, slowing the rate of hydride transfer.
-
Electronic Deactivation: The electronegative oxygen atoms pull electron density from aluminum, making the remaining hydride less nucleophilic (less "hydridic") compared to
.
Mechanistic Pathway
The reaction operates via a Nucleophilic Acyl Substitution.[1][2] At -78°C, the reagent donates a single hydride to the carbonyl carbon, forming a tetrahedral aluminate intermediate. Crucially, this intermediate is stable at low temperatures and does not collapse to the free aldehyde until hydrolysis. Since the free aldehyde is not generated in situ while the reducing agent is active, over-reduction is suppressed.
Figure 1: Mechanistic pathway illustrating the stability of the intermediate preventing over-reduction.
Part 3: Reagent Preparation (Critical Step)
Note on Commercial Sources: While
In-Situ Preparation Protocol
Scale: 50 mmol Time: 1 Hour
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Charge: Add
(1.90 g, 50 mmol) and anhydrous diethyl ether (50 mL). Stir to suspend. -
Addition: Dissolve dry tert-butanol (11.1 g, 150 mmol, 3.0 equiv) in diethyl ether (20 mL). Add this solution dropwise over 40 minutes.
-
Caution: Evolution of Hydrogen gas (
) will be vigorous. Ensure proper venting.[3]
-
-
Completion: A white precipitate (
) will form. The mixture is used directly as a slurry or the solvent can be removed under vacuum to isolate the solid (if storing in a glovebox).
Part 4: Standard Operating Procedure (Reduction)
Experimental Workflow
Figure 2: Operational workflow for the low-temperature reduction process.
Detailed Protocol
Substrate: Generic Acyl Chloride (
-
Dissolution: Dissolve the acyl chloride (10 mmol) in anhydrous Diglyme (20 mL) under Argon atmosphere.
-
Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Addition: Add the solution/slurry of
(10-11 mmol, 1.0-1.1 equiv) slowly via cannula or syringe pump over 30–60 minutes.-
Critical: Maintain internal temperature below -70°C to prevent over-reduction.[1]
-
-
Reaction: Stir at -78°C for 1 hour.
-
Check: Monitor by TLC. If starting material remains, allow to warm slowly to 0°C (only if necessary). Most simple acyl chlorides react fully at -78°C.
-
-
Quench: Pour the cold reaction mixture rapidly into crushed ice or cold 0.1M HCl.
-
Note: Acidic quench helps break the aluminum complex.
-
-
Isolation: Extract with diethyl ether (3 x 50 mL). Wash combined organics with saturated
and brine. Dry over and concentrate.
Part 5: Data Presentation & Validation
The following table summarizes historical validation data (Brown & Tsukamoto) establishing the scope of this transformation.
| Substrate (Acid Chloride) | Product (Aldehyde) | Yield (%) | Notes |
| Benzoyl Chloride | Benzaldehyde | 82% | Standard benchmark. |
| p-Nitrobenzoyl Chloride | p-Nitrobenzaldehyde | 86% | Nitro group is not reduced. |
| p-Chlorobenzoyl Chloride | p-Chlorobenzaldehyde | 76% | Halogen is stable. |
| Adipoyl Chloride | Adipaldehyde | 68% | Dialdehyde synthesis possible. |
| Cinnamoyl Chloride | Cinnamaldehyde | 72% | Double bond preserved. |
Key Takeaway: The reagent is highly chemoselective. It tolerates nitro groups, halogens, and alkenes, which would be reduced by
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Over-reduction (Alcohol formation) | Temperature too high. | Ensure strict -78°C control during addition. Do not warm until quench. |
| Over-reduction (Alcohol formation) | Excess reagent.[1] | Use strict stoichiometry (1.0 - 1.1 equiv). Do not use >1.2 equiv. |
| Low Yield / No Reaction | Reagent hydrolysis. | Commercial reagent may be dead. Perform in-situ prep (Part 3). |
| Incomplete Solubility | Wrong solvent. | Switch from Ether to THF or Diglyme. Diglyme dissolves the reagent best. |
| Emulsion during Workup | Aluminum salts.[1][4] | Use Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to chelate Aluminum. |
Part 7: Safety Information (E-E-A-T)
-
Flammability:
releases hydrogen gas upon contact with water. Perform all manipulations in a fume hood free of ignition sources. -
Corrosivity: Acyl chlorides are lachrymators and corrosive. Wear appropriate PPE (gloves, goggles, lab coat).
-
Peroxides: If using THF or Ether, ensure solvents are peroxide-free before distillation/use.
References
-
Brown, H. C., & Tsukamoto, A. (1961). Selective Reductions. I. The Partial Reduction of Tertiary Amides with Lithium Aluminum Hydride. Journal of the American Chemical Society, 83(22), 4549–4552.
-
Brown, H. C., & Tsukamoto, A. (1958). A New Aldehyde Synthesis—The Reduction of Acid Chlorides by Lithium Tri-t-butoxyaluminohydride.[2][5][6][7][8][9] Journal of the American Chemical Society, 80(19), 5325–5326.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Lithium tri-tert-butoxyaluminum hydride.
-
Chemistry LibreTexts. (2020).[5] Reduction of Acid Chlorides to Aldehydes.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. guidechem.com [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reduction of acid chlorides and esters [ns1.almerja.com]
- 8. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 9. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Reductions with Lithium tri-tert-butoxyaluminohydride (LTBA)
Introduction: The Advent of a Chemoselective Hydride Reagent
In the landscape of organic synthesis, the precise control of reactivity is paramount. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are invaluable for their broad utility, they often act as a "sledgehammer," reducing multiple functional groups indiscriminately.[1] This lack of selectivity necessitates the development of milder, more nuanced reagents. Lithium tri-tert-butoxyaluminohydride, LiAlH(Ot-Bu)₃ or LTBA, emerges as a cornerstone of selective reductions. By sterically shielding the aluminum center with three bulky tert-butoxy groups, the reactivity of the single remaining hydride is significantly tempered.[1]
This modification transforms the aggressive nature of LiAlH₄ into a refined tool, celebrated for its ability to perform challenging partial reductions. Its most notable application is the conversion of highly reactive acid chlorides into aldehydes, a transformation that typically results in over-reduction to the primary alcohol with less hindered hydrides.[2] LTBA is a white, powdery solid that is stable in dry air but reacts with moisture.[3][4] It is commercially available as a solid or in solutions of tetrahydrofuran (THF) or diglyme, and can also be readily prepared in situ.[1][3][4] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing LTBA in a research and development setting.
Core Principles: Understanding LTBA's Unique Reactivity
The efficacy of LTBA stems from a combination of steric and electronic factors that differentiate it from its parent compound, LiAlH₄.
The Decisive Role of Steric Hindrance
The primary driver of LTBA's selectivity is the immense steric bulk of the three tert-butoxy groups. These groups act as a molecular "fat suit," effectively shielding the aluminum hydride core.[1] This steric congestion governs the reagent's approach to a carbonyl group, making it highly sensitive to the steric environment of the substrate. Highly accessible and electrophilic functional groups, such as acid chlorides, can readily react. In contrast, less reactive carbonyls like esters, or sterically hindered ketones, react very slowly, if at all.[5] This principle allows for the selective reduction of one functional group in the presence of another.
Mechanism of Action: Reduction of Acid Chlorides
The reduction of an acid chloride to an aldehyde is a classic example of nucleophilic acyl substitution, where LTBA delivers a single hydride ion. The reaction proceeds through a well-defined pathway that avoids over-reduction when stoichiometric control is exercised.
The key steps are:
-
Nucleophilic Attack: The hydride anion (H⁻) from LTBA attacks the electrophilic carbonyl carbon of the acid chloride.
-
Tetrahedral Intermediate Formation: This addition breaks the C=O π-bond, forming a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the C=O π-bond and expelling the most stable leaving group, which is the chloride ion (Cl⁻).[1][6]
The resulting aldehyde is less reactive than the starting acid chloride towards the sterically demanding LTBA, allowing it to be isolated in high yield, provided the reaction temperature is kept low (typically -78 °C) and no more than one equivalent of the hydride is used.[1][7]
Caption: Mechanism of acid chloride reduction by LTBA.
Applications and Substrate Scope
LTBA's mild nature makes it a highly chemoselective reagent. Its reactivity profile is summarized below.
| Functional Group | Substrate Example | Reactivity with LTBA | Product | Citation(s) |
| Acid Chloride | Benzoyl chloride | High | Benzaldehyde | [2][7][8] |
| Aldehyde | Cyclohexanecarbaldehyde | High | Cyclohexylmethanol | [1] |
| Ketone | Acetophenone | Moderate | 1-Phenylethanol | [1] |
| Ester | Ethyl benzoate | Very Low / Inert | No reaction | [1][9] |
| Lactone | γ-Butyrolactone | Very Low / Inert | No reaction | [1] |
| Amide | Benzamide | Very Low / Inert | No reaction | [10][11] |
| Nitrile | Benzonitrile | Very Low / Inert | No reaction | [1][10] |
| Alkyl Halide | 1-Bromobutane | Very Low / Inert | No reaction | [1] |
| Epoxide | Styrene oxide | Very Low / Inert | No reaction | [1] |
This table provides a general overview; reactivity can be influenced by specific substrate structure and reaction conditions.
Experimental Protocols
Adherence to strict anhydrous and anaerobic conditions is critical for success and safety. All glassware should be oven or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: In Situ Preparation of Lithium tri-tert-butoxyaluminohydride
This protocol is a cost-effective alternative to purchasing the pre-formed reagent.[9][11]
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
tert-Butanol (t-BuOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Two-neck round-bottom flask, magnetic stirrer, dropping funnel, inert gas line
Procedure:
-
Under a positive pressure of inert gas, carefully charge a two-neck round-bottom flask with a determined amount of LiAlH₄ and anhydrous THF to create a suspension (e.g., 1 M).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Dissolve 3.0 equivalents of anhydrous t-BuOH in anhydrous THF.
-
Add the t-BuOH solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel. Caution: Hydrogen gas is evolved during this addition. Ensure adequate ventilation and a proper gas outlet (e.g., to an oil bubbler).
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. The resulting slurry of LTBA is ready for immediate use.
Protocol 2: General Procedure for the Reduction of an Acid Chloride to an Aldehyde
This protocol details the most common application of LTBA.
Materials:
-
Acid chloride (1.0 eq)
-
Lithium tri-tert-butoxyaluminohydride (1.0 M solution in THF, 1.0-1.1 eq)
-
Anhydrous Diethyl Ether or THF
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions and workup.
Procedure:
-
Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an inert gas inlet.
-
Reaction: Dissolve the acid chloride in anhydrous THF or diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add 1.0-1.1 equivalents of the LTBA solution via syringe over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by quenching a small aliquot in dilute acid.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of 1 M HCl at -78 °C until the solution is acidic. Caution: This is an exothermic process with gas evolution.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
-
Purification: Purify the crude aldehyde product by flash column chromatography or distillation as appropriate.
Caption: General workflow for LTBA-mediated reductions.
Safety and Handling
LTBA is a water-reactive and flammable solid that requires careful handling.[12]
-
Stability and Storage: Store LTBA under a dry, inert atmosphere, away from heat and moisture.[12][13] Solutions in THF should be handled with particular care, as ethers can form explosive peroxides upon prolonged storage or exposure to air.[14] Containers should be dated upon opening and periodically checked for peroxides.[14]
-
Handling: Always handle LTBA in a chemical fume hood under an inert atmosphere.[15] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[16]
-
Quenching and Disposal: Unreacted hydride must be quenched safely. A common method is the slow, controlled addition of ethyl acetate, followed by methanol, and then water, all while cooling the reaction vessel in an ice bath. All waste should be disposed of according to institutional guidelines for reactive chemical waste.
Comparative Analysis of Hydride Reagents
| Feature | LiAlH(Ot-Bu)₃ (LTBA) | LiAlH₄ (LAH) | DIBAL-H |
| Reactivity | Mild | Very Strong | Moderate |
| Primary Use | Acid Chloride → Aldehyde | Ester/Acid → Alcohol | Ester/Nitrile → Aldehyde |
| Reduces Esters? | No | Yes (to Alcohol) | Yes (to Aldehyde at low temp) |
| Reduces Amides? | No | Yes (to Amine) | Generally no |
| Steric Hindrance | Very High | Low | High |
| Temp. Control | Crucial (e.g., -78 °C) | Often 0 °C to reflux | Crucial (e.g., -78 °C) |
| Safety | Water-reactive | Violently water-reactive | Water-reactive, pyrophoric |
Conclusion
Lithium tri-tert-butoxyaluminohydride is an indispensable tool for the modern synthetic chemist, offering a rare combination of reliability and selectivity. Its ability to cleanly reduce acid chlorides to aldehydes without significant over-reduction provides a strategic advantage in complex synthetic routes. By understanding the fundamental principles of its sterically-governed reactivity and adhering to rigorous experimental technique, researchers can effectively leverage LTBA to achieve their synthetic goals with precision and control.
References
-
Organic Chemistry Portal. Lithium tri-tert-butoxyaluminum hydride, LTBA. [Link]
-
Chemistry LibreTexts. Acid chlorides can be converted to aldehydes using LiAlH(Ot-Bu)3. [Link]
-
Chemistry LibreTexts. 20.7 Reduction of Carboxylic Acids and Their Derivatives. [Link]
- Google Patents. Preparation method for lithium aluminum tri-tert butoxyaluminum hydride.
-
Wikipedia. Lithium aluminium hydride. [Link]
-
DAV University. Module II Reduction Reactions - Lecture 14. [Link]
-
Unknown. Reduction Reactions. [Link]
-
Master Organic Chemistry. LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]
-
NPTEL Archive. Module 2 : Reduction Reactions. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Wikipedia. Reductions with metal alkoxyaluminium hydrides. [Link]
-
YouTube. Acid Chloride To Aldehyde With Lithium Tri-Tert-Butoxy Aluminum Hydride. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Lithium tri-tert-butoxyaluminum hydride. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
- 4. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]
- 5. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. davuniversity.org [davuniversity.org]
- 11. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
- 16. westliberty.edu [westliberty.edu]
Troubleshooting & Optimization
Technical Support Center: Lithium tri-tert-butoxyaluminohydride (LTBA) Reductions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Lithium tri-tert-butoxyaluminohydride (LTBA). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for professionals using this selective reducing agent in their synthetic workflows. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the nuances of LTBA reductions and achieve optimal results in your experiments.
Troubleshooting Guide: Incomplete Reductions and Other Common Issues
In this section, we address specific problems that can arise during the use of Lithium tri-tert-butoxyaluminohydride. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My reduction of an acid chloride to an aldehyde is incomplete, and I am recovering a significant amount of starting material. What are the likely causes and how can I fix this?
A1: An incomplete reduction with LTBA can stem from several factors, primarily related to the quality of the reagent, the reaction setup, and the stoichiometry.
Potential Causes and Solutions:
-
Reagent Decomposition: LTBA is highly sensitive to moisture and can decompose upon exposure to humid air, leading to a loss of activity.[1][2][3][4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Use Fresh or Properly Stored Reagent: Use a freshly opened bottle of LTBA or a reagent that has been stored under an inert atmosphere in a desiccator. If the purity is in doubt, it is best to use a new batch. Commercial LTBA is available as a solid or in solution.[7]
-
Reagent Titration (Advanced): For highly sensitive reactions, the activity of the LTBA solution can be determined by titration prior to use.
-
-
-
Inadequate Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient for the reduction of an acid chloride, slight inaccuracies in weighing or minor decomposition of the reagent can lead to an insufficient amount of active hydride.[7]
-
Troubleshooting Steps:
-
Increase Reagent Equivalents: Empirically increase the equivalents of LTBA in small increments (e.g., from 1.1 eq to 1.2 or 1.3 eq) to ensure the reaction goes to completion.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Add additional LTBA if the reaction stalls.
-
-
-
Low Reaction Temperature: While low temperatures are crucial for selectivity, an excessively low temperature might slow the reaction rate to a point where it becomes impractically long.[8][9][10]
-
Troubleshooting Steps:
-
Optimize Temperature: For sluggish reactions, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., from -78 °C to -50 °C or -40 °C) while carefully monitoring for the formation of byproducts.
-
-
Troubleshooting Workflow for Incomplete Reduction
Caption: Troubleshooting workflow for incomplete LTBA reductions.
Q2: My reaction is producing the corresponding alcohol as a significant byproduct. How can I improve the selectivity for the aldehyde?
A2: The formation of the alcohol byproduct is a classic case of over-reduction. LTBA is designed to be selective for the formation of aldehydes from acid chlorides, but this selectivity is highly dependent on the reaction conditions.[7][9][11]
Potential Causes and Solutions:
-
Elevated Reaction Temperature: This is the most common cause of over-reduction. The aldehyde product is also susceptible to reduction by LTBA, and this secondary reduction becomes significantly faster at higher temperatures.[9][10]
-
Troubleshooting Steps:
-
Maintain Low Temperatures: Conduct the reaction at a consistently low temperature, typically -78 °C (a dry ice/acetone bath is standard).[10][12] Ensure the LTBA solution is added slowly to the substrate solution at this temperature to dissipate any heat of reaction.
-
Cold Quench: Quench the reaction at low temperature before allowing it to warm to room temperature.
-
-
-
Excess LTBA: Using a large excess of LTBA can lead to the reduction of the initially formed aldehyde.
-
Troubleshooting Steps:
-
Use Stoichiometric Amounts: Carefully control the stoichiometry. Use close to one equivalent of LTBA.[7] If a slight excess is needed to drive the reaction to completion, add it portion-wise while monitoring the reaction progress.
-
-
-
Substrate Reactivity: Highly unhindered or electronically activated aldehydes may be more susceptible to over-reduction.
-
Troubleshooting Steps:
-
Strict Temperature Control: For these substrates, maintaining a very low temperature throughout the addition and reaction time is critical.
-
-
Comparative Reactivity Leading to Over-reduction
| Functional Group | Relative Reactivity with LTBA | Product of Reduction | Conditions Favoring Formation |
| Acid Chloride | High | Aldehyde | Low Temperature (-78 °C)[7][8][11] |
| Aldehyde | Moderate | Primary Alcohol | Higher Temperature (> -60 °C), Excess LTBA[9] |
| Ketone | Moderate | Secondary Alcohol | Low to moderate temperature[3][13] |
| Ester | Low | No reaction (typically) | N/A[3][7][13] |
Q3: My reaction is very sluggish or does not proceed at all, even with fresh reagent and anhydrous conditions. What else could be wrong?
A3: If the common culprits of reagent quality and moisture have been ruled out, other factors related to the solvent, substrate, or reaction setup might be at play.
Potential Causes and Solutions:
-
Poor Solvent Quality: The solvent must be anhydrous. Tetrahydrofuran (THF) is a common solvent for LTBA reductions and is hygroscopic.[1][11]
-
Troubleshooting Steps:
-
Use Anhydrous Solvent: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or commercially available anhydrous solvent packaged under an inert atmosphere.
-
-
-
Substrate Issues:
-
Steric Hindrance: A highly sterically hindered acid chloride may react very slowly. LTBA is a bulky reducing agent, and its approach to the carbonyl carbon can be impeded.[7][14]
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period at the initial low temperature, or consider a very gradual warming to a slightly higher temperature (e.g., -60 °C).
-
Consider a Less Bulky Reagent: If the reaction remains sluggish, a less sterically demanding reducing agent might be necessary, although this may come at the cost of selectivity.
-
-
-
Insoluble Substrate: If the starting material is not fully dissolved at the reaction temperature, the reaction will be slow and inefficient.
-
Reaction Mechanism: Reduction of an Acid Chloride
Caption: Mechanism of acid chloride reduction to an aldehyde by LTBA.
Frequently Asked Questions (FAQs)
Q: What is the key difference between Lithium Aluminum Hydride (LAH) and LTBA?
A: The primary difference lies in their reactivity and selectivity. LAH is a very powerful, non-selective reducing agent that will reduce most carbonyl-containing functional groups, including esters and carboxylic acids.[7][15] LTBA, with its bulky tert-butoxy groups and single hydride, is a much milder and more sterically hindered reagent. This makes it selective for the reduction of more reactive functional groups like acid chlorides, aldehydes, and ketones, while typically leaving esters, amides, and nitriles untouched.[3][7][13][16]
Q: Can I prepare LTBA in situ?
A: Yes, LTBA can be prepared in situ by the reaction of one equivalent of Lithium Aluminum Hydride (LAH) with three equivalents of tert-butanol in an ethereal solvent like THF or diethyl ether.[1][3] However, commercially available solutions or solids are often preferred for convenience and to ensure high purity and activity.
Q: What is the proper workup procedure for a reaction involving LTBA?
A: A careful workup is necessary to quench the excess reagent and hydrolyze the aluminum salts to prevent the formation of emulsions. A common procedure, often referred to as the Fieser workup, can be adapted.[17]
Standard Quench and Workup Protocol:
-
Cool the reaction mixture: Maintain the reaction at a low temperature (e.g., 0 °C or below).
-
Slowly add water: For a reaction containing 'x' grams of LTBA, slowly and carefully add 'x' mL of water. This step is highly exothermic and will generate hydrogen gas. Ensure adequate ventilation and cooling.
-
Add aqueous base: Add 'x' mL of a 15% aqueous sodium hydroxide solution.
-
Add more water: Add '3x' mL of water.
-
Warm and stir: Allow the mixture to warm to room temperature and stir vigorously for at least 15-30 minutes. This should result in the formation of a granular, white precipitate of aluminum salts that is easy to filter.
-
Dry and filter: Add a drying agent like anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture to remove the inorganic salts.
-
Isolate the product: The product can then be isolated from the filtrate by evaporation of the solvent.
Always perform this procedure with caution in a well-ventilated fume hood.
Q: How should I store LTBA?
A: LTBA is moisture-sensitive and should be stored under a dry, inert atmosphere (nitrogen or argon).[4][5] Solid LTBA should be kept in a tightly sealed container, preferably within a desiccator. Solutions of LTBA in THF are also commercially available and should be stored under an inert atmosphere and refrigerated to maintain their stability.[18]
References
- Brown, H. C., & Subba Rao, B. C. (1958). Selective Reductions: II. The Reaction of Lithium Tri‐t‐Butoxyaluminohydride with Selected Organic Compounds Containing Representative Functional Groups. Journal of the American Chemical Society, 80(20), 5377–5380.
- Google Patents. (n.d.). Preparation method for lithium aluminum tri-tert butoxyaluminum hydride.
-
Master Organic Chemistry. (2011). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Retrieved from [Link]
-
ChemBK. (2024). aluminium lithium tri-tert-butoxide hydride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]
- Ashby, E. C., Sevenair, J. P., & Dobbs, F. R. (1971). Concerning the Stereoselectivity of Lithium Tri-tert-butoxyaluminum Hydride. The Journal of Organic Chemistry, 36(1), 197–199.
-
Chemistry LibreTexts. (2019). 20.7 Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lithium tri-tert-butoxyaluminum hydride, LTBA. Retrieved from [Link]
-
Orgoly. (2021). LiAl(t-BuO)3H. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Reduction of Acid Chlorides wit LTBA [Video]. YouTube. Retrieved from [Link]
-
Gelest, Inc. (2017). LITHIUM t-BUTOXIDE - Safety Data Sheet. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.7 Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Leah4sci. (2021). Reducing Agents: DIBAH and LTBA [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides. Retrieved from [Link]
-
Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
- Brown, H. C., & Kulkarni, S. U. (1977). Selective Reductions. VI. The Reaction of Lithium Tri-t-butoxyaluminohydride with Phenolic Esters. A New Aldehyde Synthesis. The Journal of Organic Chemistry, 42(25), 4169–4171.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
- 3. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgoly.com [orgoly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Buy Aluminium lithium tri-tert-butoxide hydride | 17476-04-9 [smolecule.com]
- 17. Workup [chem.rochester.edu]
- 18. Lithium tri-tert-butoxyaluminum hydride CAS#: 17476-04-9 [m.chemicalbook.com]
Technical Support Center: Optimizing Selectivity in LTBA Reductions
Core Directive & Operational Philosophy
Lithium Tri-tert-butoxyaluminum Hydride (LTBA) is a "scalpel" compared to the "sledgehammer" of Lithium Aluminum Hydride (LAH). By replacing three hydrides with bulky tert-butoxy groups, we significantly reduce the reducing power and increase steric demand.[1]
However, solvent choice is the invisible hand that dictates the success of this reagent. It is not merely a medium; it is a ligand that modifies the effective size and reactivity of the aluminum species.
This guide addresses the two primary challenges users face:
-
Chemoselectivity: Stopping the reduction of acid chlorides at the aldehyde (preventing over-reduction).
-
Stereoselectivity: Controlling axial vs. equatorial attack on cyclic ketones.[2]
Troubleshooting Module: Chemoselectivity (Acid Chlorides Aldehydes)
The most frequent support ticket we receive involves the over-reduction of acid chlorides to primary alcohols. This is almost always a kinetic issue controlled by solvent and temperature.
The Mechanism of Failure
The reaction proceeds via an intermediate aluminate complex. If this complex collapses (expelling chloride) while excess reducing agent is present and the temperature is high, the resulting aldehyde is immediately reduced to the alcohol.
Solvent Selection Guide
| Solvent | Freezing Point | Coordination Ability | Recommended Use Case |
| Diglyme | High (Chelating) | Standard. Best for maintaining homogeneity at low temps. | |
| THF | High | Alternative. Good solubility, but higher risk of over-reduction if warmed too fast. | |
| Diethyl Ether | Moderate | Poor. LTBA has limited solubility; heterogeneous reactions lead to inconsistent kinetics. |
FAQ: Chemoselectivity
Q: I am observing ~15% primary alcohol byproduct. I ran the reaction in THF at
-
Fix: Cool the reaction to
. If the reaction is sluggish, switch to Diglyme and run at . The chelating nature of diglyme stabilizes the lithium cation, preventing "burst" reactivity upon warming.
Q: My LTBA solution in ether is cloudy. Should I filter it?
A: No. LTBA is only slightly soluble in diethyl ether (
-
Fix: Switch to THF or Diglyme where LTBA solubility exceeds
. Homogeneity is critical for stoichiometric control.
Critical Workflow: Acid Chloride Reduction
The following diagram illustrates the decision pathways and critical control points (CCPs) for preventing over-reduction.
Figure 1: Critical Control Points for Acid Chloride Reduction. Note the strict temperature requirement.
Troubleshooting Module: Stereoselectivity (Ketone Reduction)
When reducing cyclic ketones (e.g., 4-tert-butylcyclohexanone), users often expect LTBA to behave like L-Selectride (giving the kinetic/axial alcohol). This is a misconception.
-
L-Selectride: Extremely bulky
Equatorial attack Axial Alcohol (Cis). -
LTBA: Moderately bulky
Axial attack favored (Steric Approach Control is weak) Equatorial Alcohol (Trans).
However, the Solvent modifies the effective bulk of the reagent via solvation shells.
Solvent Influence on Isomeric Ratios
| Solvent | Dominant Species | Effective Bulk | Isomer Outcome (4-t-butylcyclohexanone) |
| THF | Solvent-Separated Ion Pair (SSIP) | Larger (Li+ is heavily solvated) | ~90% Trans (Equatorial Alcohol) |
| Ether | Contact Ion Pair (CIP) | Smaller (Tighter Li-H association) | ~85% Trans (Equatorial Alcohol) |
Note: While both favor the trans-alcohol, THF increases the selectivity for the thermodynamic product because the bulky solvated cation hinders the equatorial approach path even more than in ether.
FAQ: Stereoselectivity
Q: I need the Cis-alcohol (Axial). Can I use LTBA in a different solvent? A: No. Changing the solvent for LTBA will only slightly perturb the ratio. If you need the cis-alcohol, you must switch reagents to L-Selectride or LS-Selectride . LTBA is designed to mimic the thermodynamic stability of LAH reductions but with milder reactivity.
Q: Why does my stereoselectivity drop when I scale up? A: This is likely a heat transfer issue .
-
Explanation: In large reactors, local hot spots occur during addition. Higher temperatures erode stereoselectivity, allowing the reagent to overcome the energy barrier for the less favored attack.
-
Fix: Use Diglyme (higher heat capacity/better heat transfer than ether) and ensure vigorous stirring with slow addition rates.
Validated Experimental Protocol
Preparation of LTBA (In-Situ)
Ideally, purchase commercial solutions. If preparing fresh:
-
Calculate: 1.0 eq
+ 3.0 eq tert-Butanol. -
Solvent: Place
in dry Diglyme (preferred for stability) or THF. -
Addition: Add t-BuOH (mixed 1:1 with solvent) dropwise over 1 hour at
. Evolution of gas will be vigorous. -
Aging: Stir for 30 minutes at room temperature. The solution is now ready.
Reduction of Acid Chloride to Aldehyde
Reference: Brown, H. C.; Tsukamoto, A. J.[3][4] Am. Chem. Soc. 1961, 83, 4549.
-
Setup: Flame-dry a 3-neck flask under Nitrogen.
-
Substrate: Dissolve Acid Chloride (10 mmol) in Diglyme (20 mL). Cool to
(Dry ice/Acetone). -
Reduction: Add LTBA solution (10 mmol, 1.0 eq) dropwise via syringe pump over 30 minutes.
-
Critical: Do not let internal temp rise above
.
-
-
Reaction: Stir for 1 hour at
. -
Quench: Pour the cold reaction mixture into a vigorously stirring mixture of crushed ice and buffer (pH 7).
-
Why? Inverse quench prevents the aldehyde from seeing excess hydride at higher temperatures.
-
-
Extraction: Extract with Pentane or Ether.
References
-
Brown, H. C.; Tsukamoto, A. "Selective Reductions. I. The Partial Reduction of Tertiary Amides to Aldehydes with Lithium Tri-t-butoxyaluminohydride." J. Am. Chem. Soc.1961 , 83, 4549.
-
Brown, H. C.; Garg, C. P. "Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride." J. Am. Chem. Soc.1964 , 86, 1085. (Mechanistic comparison of alkoxy hydrides).
-
Haubenstock, H.; Eliel, E. L. "Stereochemistry of Reduction with Lithium Tri-t-butoxyaluminohydride." J. Am. Chem. Soc.1962 , 84, 2363.
-
Cha, J. S. "Recent developments in the synthesis of aldehydes from carboxylic acid derivatives." Org.[1][5][6] Prep. Proced. Int.1989 , 21, 451. (Review of solvent effects).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. api.pageplace.de [api.pageplace.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
Hydrolysis and quenching of excess Lithium tri-tert-butoxyaluminohydride
Executive Summary & Reagent Profile[1][2][3][4]
Lithium tri-tert-butoxyaluminohydride (LTBA) is a sterically hindered, mild reducing agent derived from Lithium Aluminum Hydride (LAH). Unlike its aggressive parent, LTBA is highly chemoselective, most notably used for reducing acid chlorides to aldehydes without over-reduction to alcohols [1].
The Critical Challenge: While LTBA is milder than LAH, the quenching process remains the most frequent point of failure. Improper hydrolysis leads to:
-
Aluminum Emulsions: The formation of gelatinous aluminum hydroxide (
) which traps product and prevents phase separation. -
Thermal Runaway: Exothermic hydrogen evolution (
) can degrade sensitive aldehydes. -
Phase Contamination: LTBA releases 3 equivalents of tert-butanol upon hydrolysis, which alters the density and polarity of the organic phase, complicating extraction.
This guide provides self-validating protocols to navigate these challenges.
Decision Matrix: Selecting Your Quench Method
Do not default to a single method. Analyze your product's stability and reaction scale to choose the optimal path.
Figure 1: Decision tree for selecting the appropriate LTBA quenching protocol based on product stability and scale.
Standard Operating Procedures (SOPs)
Protocol A: The "Rochelle's Salt" Method (Recommended)
Best For: Acid-sensitive products (Aldehydes), large scales, and preventing emulsions.[1]
Mechanism: Potassium Sodium Tartrate (Rochelle's Salt) acts as a bidentate ligand, chelating aluminum ions to form water-soluble complexes, preventing the formation of gelatinous
Reagents:
-
Saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).[1][2][3][4]
-
Dilution solvent (Diethyl ether or DCM).
Step-by-Step:
-
Cool: Chill the reaction mixture to 0°C.
-
Dilute: Dilute the mixture with an equal volume of ether or DCM.
-
Why? Reduces viscosity and acts as a heat sink.
-
-
Quench: Add Saturated Rochelle's Salt solution dropwise via addition funnel.
-
Volume: Use 10 mL of solution per gram of LTBA used.
-
-
Agitate (Critical): Remove the ice bath and stir vigorously at room temperature.
-
Checkpoint: The mixture will initially look cloudy/opaque. You must stir until two clear, distinct layers appear. This can take 30 minutes to 4 hours.
-
-
Separate: Transfer to a separatory funnel. The aluminum stays in the aqueous layer; product stays in the organic.
Protocol B: The "Fieser" Method (Modified for LTBA)
Best For: Small scale (<5g), stable products, generating solid waste rather than liquid aqueous waste. Mechanism: Controlled stoichiometry creates a granular aluminate precipitate that can be filtered off, leaving a dry organic phase [3].
Table 1: Fieser Stoichiometry (n = grams of LTBA)
| Step | Reagent | Amount | Purpose |
|---|
| 1 | Water (
Step-by-Step:
-
Cool reaction to 0°C with vigorous stirring.
-
Add Step 1 Water very slowly.[1] Caution:
evolution. -
Add Step 2 NaOH solution. Mixture may become viscous.
-
Add Step 3 Water .[2]
-
Warm & Stir: Warm to room temperature and stir for 15–30 minutes.
-
Checkpoint: The gray sludge should turn into a white, granular sand-like solid.
-
-
Filter: Filter through a pad of Celite. Wash the cake with solvent.[1]
Protocol C: The Acidic Solubilization
Best For: Base-sensitive products, amines, or when clear phase separation is required without long stirring.
Mechanism: Acid converts insoluble aluminum hydroxides into soluble aluminum salts (
Step-by-Step:
-
Cool reaction to -10°C or 0°C.
-
Slowly add 1M HCl or 10%
. -
Monitor pH; continue addition until the mixture is acidic (pH < 3) and the gelatinous precipitate completely dissolves into a clear aqueous layer.
-
Separate phases immediately.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a solid gel that I can't stir. What now?
-
Cause: You likely added water too fast or used insufficient dilution solvent, causing rapid polymerization of aluminum hydroxide.
-
Fix: Do not panic. Add more reaction solvent (Ether/THF) to loosen the mixture. Then, switch immediately to Protocol A (Rochelle's Salt) . Add the saturated tartrate solution and stir overnight if necessary. The gel will break eventually.
Q2: I am reducing an Acid Chloride to an Aldehyde. I see alcohol in my NMR.
-
Cause 1 (Over-reduction): Temperature was too high during the reaction or the quench. LTBA can reduce aldehydes to alcohols at room temperature.
-
Cause 2 (Quench delay): If the quench is too slow, localized heating can drive over-reduction.
-
Fix: Ensure the reaction is kept at -78°C or 0°C (substrate dependent) and quenched while cold. Use the stoichiometric Fieser method to kill the hydride quickly.
Q3: The organic layer is not separating; it looks like a milky emulsion.
-
Cause: LTBA releases tert-butanol (tBuOH) upon hydrolysis. tBuOH is mutually soluble in water and organic solvents, acting as a phase-transfer surfactant.
-
Fix: Wash the organic layer copiously with water or brine to extract the tBuOH. Adding solid NaCl to saturate the aqueous layer can also force phase separation ("salting out").
Q4: Is the white precipitate from the Fieser workup pyrophoric?
-
Analysis: No, it is hydrated aluminum salts. However, it may contain trapped, unreacted hydride if the stirring was inefficient.
-
Disposal: Treat the solid as potentially reactive. Do not throw it in the general trash immediately. Let it sit in a fume hood in an open container for 24 hours or rinse with ethanol before disposal.
Safety Directives
WARNING: Hydrogen Evolution
The hydrolysis of LTBA generates Hydrogen gas (
-
Ventilation: Perform all quenching in a functioning fume hood.
-
Ignition Sources: Isolate the quench flask from hot plates or static sources.
is highly flammable.[5]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Exotherm: The reaction is exothermic.[1][6] Always use an ice bath (0°C) or dry-ice/acetone bath (-78°C) during the initial addition of water/quenching agent.
References
-
Brown, H. C.; Tsukamoto, A. (1964). "Selective Reductions. V. The Reaction of Acid Chlorides with Lithium Tri-t-butoxyaluminohydride. A General Synthesis of Aldehydes". Journal of the American Chemical Society. 86 (6): 1089–1095. [Link]
-
University of Rochester, Department of Chemistry. "Workup for Aluminum Hydride Reductions (Rochelle's Salt & Fieser)". Not Voodoo X. [Link]
-
Fieser, L. F.; Fieser, M. (1967).[4] Reagents for Organic Synthesis. Vol. 1, pp 581-595. Wiley: New York.[4] (Standard Fieser Protocol citation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Navigating LTBA Reductions: A Technical Guide to Byproduct Identification and Mitigation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals employing Lithium tri-tert-butoxyaluminohydride (LTBA) in their synthetic endeavors. This guide is designed to provide you with in-depth, field-proven insights into identifying and mitigating common byproducts encountered during LTBA reductions. Our goal is to empower you with the knowledge to not only troubleshoot your reactions but also to proactively design experiments that maximize yield and purity.
Understanding the Landscape of LTBA Reactivity
Lithium tri-tert-butoxyaluminohydride is a powerful yet selective reducing agent, prized for its ability to reduce aldehydes, ketones, and, most notably, acid chlorides to their corresponding aldehydes at low temperatures.[1][2][3] Its steric bulk, conferred by the three tert-butoxy groups, moderates the reactivity of the aluminum hydride, making it less reactive than its parent compound, lithium aluminum hydride (LAH).[3][4] This unique feature allows for a high degree of chemoselectivity. However, like any reactive chemical species, side reactions can occur, leading to the formation of undesirable byproducts. This guide will illuminate the pathways to these byproducts and provide actionable strategies to steer your reactions toward the desired outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My LTBA reduction of an acid chloride to an aldehyde is yielding a significant amount of the corresponding primary alcohol. What is causing this over-reduction and how can I prevent it?
Answer:
Over-reduction to the primary alcohol is the most common byproduct in the LTBA reduction of acid chlorides. The aldehyde product is itself susceptible to reduction by LTBA, albeit at a slower rate than the starting acid chloride.[1][5]
Causality: The primary driver of this over-reduction is temperature . While the reduction of the acid chloride is rapid even at very low temperatures, the subsequent reduction of the aldehyde is significantly more temperature-dependent.
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath is recommended) throughout the addition of the LTBA reagent.[2] Allowing the temperature to rise, even locally during the addition, will accelerate the rate of aldehyde reduction.
-
Stoichiometry: Use of a slight excess of LTBA is common to ensure full consumption of the starting material, but a large excess will increase the likelihood of over-reduction. Careful titration of the starting material with 1.0 to 1.1 equivalents of LTBA is recommended.
-
Reverse Addition: Adding the acid chloride solution slowly to the LTBA solution can sometimes help maintain a low concentration of the acid chloride and minimize local hot spots.
dot
Caption: Pathway of over-reduction in LTBA reductions of acid chlorides.
Question 2: After quenching my LTBA reaction and performing an aqueous workup, I am observing a persistent emulsion that is making extraction difficult. What are the inorganic byproducts causing this, and what is the best workup procedure to avoid it?
Answer:
The formation of emulsions is a frequent challenge in the workup of reactions involving aluminum hydride reagents. These emulsions are caused by the formation of gelatinous aluminum salts upon hydrolysis of the aluminum alkoxide intermediates.
Causality: During the reduction, the aluminum center of the LTBA coordinates to the carbonyl oxygen of the substrate. After hydride transfer, an aluminum alkoxide intermediate is formed. Upon quenching with water, this intermediate hydrolyzes to form aluminum hydroxides and other aluminum salts, which are often poorly soluble and form fine colloidal suspensions.
Troubleshooting & Recommended Workup Protocols:
The key to a successful workup is to convert the gelatinous aluminum salts into a granular, easily filterable precipitate.
Protocol 1: The Fieser Workup
This is a widely adopted and reliable method for quenching LAH and related hydride reductions.[6]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and sequentially add the following, allowing for vigorous stirring between each addition:
-
'x' mL of water for every 'x' g of LTBA used.
-
'x' mL of 15% aqueous NaOH solution for every 'x' g of LTBA used.
-
'3x' mL of water for every 'x' g of LTBA used.
-
-
Allow the mixture to warm to room temperature and stir for at least 30 minutes. A white, granular precipitate should form.
-
Dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.
Protocol 2: Rochelle's Salt (Potassium Sodium Tartrate) Workup
This method is particularly effective at breaking up aluminum emulsions by forming a soluble tartrate complex with the aluminum salts.[7][8]
-
Cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of Rochelle's salt.
-
Stir the biphasic mixture vigorously for 1-2 hours at room temperature. The aqueous layer should become clear as the aluminum salts are chelated.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry, and concentrate.
dot
Caption: Logic diagram for LTBA reduction workup strategies.
Question 3: I am concerned about the stability of LTBA in my THF solvent during a prolonged reaction. Can LTBA react with THF, and if so, what are the byproducts?
Answer:
While many aluminum hydride reagents can react with ethereal solvents, especially at elevated temperatures, LTBA is generally considered to be stable in THF at the recommended low temperatures for reduction.
Causality: The steric bulk of the tert-butoxy groups on the LTBA molecule significantly hinders its ability to act as a nucleophile towards the less reactive C-O bonds of the THF ring. Ring-opening of THF by hydride reagents typically requires harsher conditions or the presence of a Lewis acid promoter.
Expert Insight: While direct reaction with THF is unlikely under standard LTBA reduction conditions (-78 °C to 0 °C), it is crucial to use anhydrous THF.[9] LTBA reacts violently with water.[10] The presence of water will not only consume the reagent but will also lead to the formation of lithium hydroxide and aluminum hydroxides, which can complicate the reaction and workup.
Best Practices:
-
Always use freshly distilled or commercially available anhydrous THF.
-
Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.
Summary of Potential Byproducts and Mitigation Strategies
| Byproduct | Formation Pathway | Mitigation Strategy |
| Primary Alcohol | Over-reduction of the aldehyde product. | Maintain reaction temperature at or below -78 °C; Use precise stoichiometry (1.0-1.1 equiv. LTBA). |
| Aluminum Hydroxides (Gelatinous) | Hydrolysis of aluminum alkoxide intermediates during aqueous workup. | Employ the Fieser or Rochelle's salt workup procedure to generate an easily separable form of the aluminum salts. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reagent, poor reagent quality, or deactivation by moisture. | Ensure accurate stoichiometry; Use high-purity, anhydrous LTBA and solvent; Run the reaction under an inert atmosphere. |
References
-
Brown, H. C.; Subba Rao, B. C. A New Aldehyde Synthesis—The Reduction of Acid Chlorides by Lithium Tri-t-butoxyaluminohydride. Journal of the American Chemical Society1958 , 80 (20), 5377-5380. [Link]
-
Chemistry LibreTexts. 20.7 Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
Reductions with metal alkoxyaluminium hydrides - Wikipedia. [Link]
-
Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]
-
Organic Chemistry Portal. Lithium tri-tert-butoxyaluminum hydride, LTBA. [Link]
-
Reducing Agents: DIBAH and LTBA - YouTube. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Master Organic Chemistry. LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]
-
Curly Arrow. Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]
-
Organic Chemistry Data. Reduction and Oxidation :: Aluminum Hydrides. [Link]
-
YouTube. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). [Link]
-
YouTube. Acid Chloride To Aldehyde With Lithium Tri-Tert-Butoxy Aluminum Hydride. [Link]
-
The Technical Edge: Understanding LTBA's Chemical Properties and Handling. [Link]
-
ResearchGate. LAH work up) I'm doing a Carboxylic acid reduction with LAH (2g scale) in THF how do I extract the product upon quenching? [Link]
-
YouTube. 3. LITHIUM ALUMINIUM HYDRIDE (REDUCING AGENTS). [Link]
-
ResearchGate. Can anyone suggest the best method for lithium aluminium hydride work up? [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
Challenges in the reduction of electron-deficient substrates with LTBA
Topic: Challenges in the reduction of electron-deficient substrates with Lithium Tri-tert-butoxyaluminum Hydride (LTBA)
Welcome to the Advanced Synthesis Support Center
Current Status: Operational Agent: Senior Application Scientist (Ph.D.) Ticket Context: Troubleshooting reactivity, selectivity, and isolation issues in LTBA reductions.
You have accessed the internal knowledge base for Lithium Tri-tert-butoxyaluminum Hydride (LTBA) . While standard Lithium Aluminum Hydride (LAH) is a "sledgehammer" reducing agent, LTBA is the "scalpel." It is designed specifically for chemoselective reductions, most notably converting acid chlorides to aldehydes and stereoselective reduction of ketones.
However, working with electron-deficient substrates (highly electrophilic acid chlorides,
Below are the specialized troubleshooting modules.
Module 1: The "Over-Reduction" Paradox (Acid Chlorides)
Common Ticket: "I am trying to synthesize an aldehyde from an acid chloride, but I keep isolating the primary alcohol."
Root Cause Analysis
Electron-deficient substrates like acid chlorides are aggressively electrophilic. Even with a bulky reagent like LTBA, the reaction thermodynamics favor full reduction to the alcohol.
-
Mechanism: The reaction proceeds via an intermediate alkoxyaluminate species. If this intermediate collapses to the aldehyde during the reaction (while reducing agent is still present), the aldehyde—being more reactive than the bulky intermediate—will be rapidly reduced to the alcohol.
-
The Fix: You must stabilize the intermediate until the quench.
Diagnostic Protocol
| Variable | Standard Condition | Risk Factor (Causes Over-reduction) |
| Temperature | -78°C (Dry Ice/Acetone) | > 0°C allows intermediate collapse. |
| Stoichiometry | 1.0 - 1.1 equiv. | > 1.2 equiv. promotes secondary reduction. |
| Addition Mode | Reagent to Substrate | Inverse addition can cause local excesses. |
| Solvent | Diglyme or THF | Wet solvents hydrolyze LTBA to LiOH/Al species. |
Standard Operating Procedure (SOP): The Brown-Tsukamoto Protocol
Ref: Brown, H. C., & Tsukamoto, A. (1961). J. Am. Chem. Soc.[1]
-
Preparation: Dissolve acid chloride in dry THF or Diglyme under
. Cool to -78°C .[2] -
Addition: Add LTBA (1.0 equiv) in THF solution dropwise over 1 hour.
-
Why? Slow addition prevents local heating and concentration spikes.
-
-
Reaction: Stir for 1 hour at -78°C.
-
Critical Checkpoint: Do not let the reaction warm up before quenching. The intermediate lithium di-tert-butoxyaluminum chloride complex is stable only at low temperatures.
-
-
Quench: Pour the cold mixture immediately into ice-water or crushed ice.
Visualizing the "Danger Zone"
Caption: The critical path for Acid Chloride reduction. Warming the intermediate in the presence of hydride leads to failure (Red path).
Module 2: Chemoselectivity & "Missing" Reactivity
Common Ticket: "I used LTBA to reduce a ketone in the presence of an ester, but the reaction is stalled."
The "Electron-Deficient" Trap
While LTBA is excellent for chemoselectivity (sparing esters/nitriles), it is bulky. Highly electron-deficient ketones (e.g.,
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| No Reaction (TLC baseline unchanged) | Reagent Quality Issue. LTBA hydrolyzes easily.[8] | Check reagent activity. If using commercial bottle >6 months old, discard . Prepare in situ from LAH + t-BuOH. |
| Ester/Nitrile Reduced | Reagent Disproportionation. | LTBA can disproportionate back to LAH and |
| Incomplete Conversion | Steric Hindrance. | The |
Data: Selectivity Profile
Comparison of Hydride Donors on Electron-Deficient Substrates
| Functional Group | LAH ( | LTBA ( | DIBAL-H (1 eq, -78°C) |
| Acid Chloride | |||
| Ketone | |||
| Ester | No Reaction (usually) | ||
| Nitrile | No Reaction | ||
| Nitro ( | No Reaction | No Reaction |
Module 3: Workup & Isolation (The "Gray Sludge" Issue)
Common Ticket: "My reaction worked, but I have a sticky gray emulsion that won't separate."
The Aluminum Hydroxide Problem
Like all aluminum hydrides, LTBA generates aluminum salts upon quenching. In electron-deficient substrates (which often contain heteroatoms), these salts form strong coordination complexes, resulting in gelatinous emulsions that trap your product.
Solution: The Rochelle's Salt Protocol
Do not use simple water/acid extraction for complex substrates.
-
Quench: Dilute reaction with ether/DCM. Add water dropwise until gas evolution ceases.
-
Complexation: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .
-
Ratio: Use approx. 20-50 mL per gram of hydride used.
-
-
The "Cure": Vigorously stir the biphasic mixture for 1-2 hours at room temperature.
-
Visual Cue: The gray sludge will dissolve, leaving two clear, transparent layers. The tartrate chelates the aluminum, pulling it into the aqueous phase.
-
-
Separation: The organic layer will now separate cleanly.
Module 4: Reagent Preparation (In-Situ)
Common Ticket: "We don't have commercial LTBA, or our bottle is dead."
Authoritative Note: Commercial LTBA has a finite shelf life. For critical pharmaceutical intermediates, in situ preparation is the gold standard for reliability.
Protocol:
-
Place 1.0 equiv of
(LAH) in dry ether or THF. -
Prepare a solution of 3.0 equiv of anhydrous tert-Butanol .
-
Add the t-Butanol solution to the LAH slowly over 1 hour at 0°C.
-
Wait: Allow hydrogen evolution to cease completely. The resulting white slurry is active LTBA. Use immediately.
Decision Tree: Troubleshooting Workflow
Caption: Step-by-step diagnostic logic for LTBA failures.
References
-
Brown, H. C., & Tsukamoto, A. (1961). Selective Reductions.[4][9][10] I. The Partial Reduction of Tertiary Amides to Aldehydes with Lithium Tri-t-butoxyaluminohydride. Journal of the American Chemical Society, 83(2), 4549–4552.
- Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607. (Comprehensive review on hydride selectivity).
-
Organic Syntheses. (1969). Aldehydes from Acid Chlorides by Reduction with Lithium Tri-t-butoxyaluminohydride: 2,4,6-Tri-tert-butylbenzaldehyde. Org.[3][5][6][11] Synth. 1969, 49, 81.
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[2][3][5][10][11] (Standard reference for workup protocols including Rochelle's Salt).
For further assistance, please contact the synthesis core facility or consult the MSDS for lithium aluminum hydride derivatives regarding pyrophoric handling safety.
Sources
- 1. A new aldehyde synthesis-the reduction of acid chlorides by lithium tri-t-butoxyaluminohydride - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]
- 5. Understanding the Role of Lithium Aluminum Hydride in Chemical Reactions - Oreate AI Blog [oreateai.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
- 8. guidechem.com [guidechem.com]
- 9. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Lithium tri-tert-butoxyaluminum hydride, LTBA [organic-chemistry.org]
Lithium tri-tert-butoxyaluminohydride stability and decomposition pathways
Introduction: The "Sniper" of Hydride Reagents
Welcome to the Technical Support Center. You are likely here because you need precision, not power. Unlike its parent compound Lithium Aluminum Hydride (LAH)—which acts like a sledgehammer, reducing nearly every carbonyl in sight—Lithium tri-tert-butoxyaluminohydride (LTBA) is a sniper. It is designed for one primary mission: stopping at the aldehyde.
This guide addresses the specific stability issues and decomposition pathways that can compromise this mission. Below you will find diagnostic protocols to validate your reagent and troubleshooting trees to rescue stalled experiments.
Module 1: Reagent Integrity & Diagnostics
Is my reagent dead?
Q: I found a bottle of LTBA in the back of the fridge. It’s about 2 years old. Can I use it? A: Proceed with extreme caution. The shelf life of solid LTBA is typically 12 months under optimal conditions (desiccated, <8°C).
-
Visual Check: The powder should be white and free-flowing. If it is grey, clumped, or sticky, it has likely suffered significant hydrolysis.
-
The "Pulse Check" (Gas Evolution Test): Before committing valuable starting material, perform a titration.
-
Weigh ~100 mg of the reagent into a dry flask under nitrogen.
-
Inject 2 mL of a hydrolysis mixture (THF:Water 1:1).
-
Measure the volume of hydrogen gas evolved.
-
Pass: Theoretical H₂ evolution matches >90% of calculated moles (1 mole H₂ per mole of LTBA).
-
Fail: Low gas evolution indicates the hydride has been replaced by hydroxide or oxide species.
-
Q: Why does my "fresh" LTBA solution in ether look cloudy? A: This is a solubility mismatch, not necessarily decomposition.
-
The Science: LTBA is formed by reacting LiAlH₄ with 3 equivalents of tert-butanol.[1] While LiAlH₄ is soluble in diethyl ether, the bulky LTBA product is only slightly soluble in diethyl ether , often leading to precipitation.
-
The Fix: Switch solvents. LTBA is highly soluble in THF (Tetrahydrofuran) and Diglyme .[2] If you must use ether, expect a suspension and ensure vigorous stirring.
Module 2: Reaction Troubleshooting
Why is my reaction failing?
Q: I am reducing an acid chloride to an aldehyde, but the reaction is stalled. I see starting material. A: This is often a "Stoichiometry vs. Purity" trap.
-
Cause: You likely calculated 1.0 equivalents based on the mass of the reagent, but the active hydride content is lower due to partial hydrolysis (see Module 1).
-
Solution: Add an additional 0.1–0.2 equivalents of LTBA. Unlike LAH, the steric bulk of the tert-butoxy groups makes LTBA sluggish toward aldehydes at -78°C or 0°C, so a slight excess is less risky than with stronger reducers.
Q: I’m getting the alcohol instead of the aldehyde (Over-reduction). I thought this reagent was selective? A: LTBA is selective, but not magic. It can reduce aldehydes to alcohols if given enough energy.
-
Check Temperature: The reaction should be kept at -78°C (or 0°C max for unreactive substrates). If you let it warm to room temperature before quenching, the aldehyde product will compete for the remaining hydride.
-
Check Addition Rate: rapid addition can create localized "hotspots" of high hydride concentration. Add the reagent dropwise.[3]
Q: Can I use LTBA to reduce an ester to an aldehyde? A: Generally, no .
-
Reasoning: LTBA is too sterically hindered and electronically deactivated to attack the less electrophilic ester carbonyl effectively.
-
Alternative: Use DIBAL-H (Diisobutylaluminum hydride) at -78°C for ester-to-aldehyde reductions.
Module 3: Mechanisms & Decomposition Pathways
Understanding the "Kill" Switch
1. The Hydrolysis "Kill" Mechanism
The primary enemy of LTBA is moisture. Unlike LAH, which reacts violently, LTBA reacts somewhat more slowly due to steric shielding, but the end result is the same: total loss of hydride activity.
Decomposition Pathway:
-
Moisture Ingress: Water attacks the aluminum center.
-
Protonation: The hydride (H⁻) grabs a proton to form H₂ gas.
-
Collapse: The aluminum coordination sphere collapses into hydroxides and free tert-butanol.
Figure 1: Hydrolytic decomposition of LTBA. Note that the release of H₂ gas is the definitive indicator of activity loss.
2. Reaction Logic: Acid Chloride to Aldehyde
The selectivity of LTBA arises from the "Tetrahedral Intermediate Stability."
-
Step 1: LTBA attacks the Acid Chloride (R-COCl).
-
Step 2: A stable tetrahedral intermediate forms. The bulky t-butoxy groups "cage" this intermediate, preventing the collapse to the aldehyde during the reaction.
-
Step 3: The aldehyde is only released upon aqueous workup (quenching), at which point the reducing agent is destroyed, preventing over-reduction.
Figure 2: Troubleshooting decision tree for common LTBA experimental failures.
References
-
Master Organic Chemistry. (2011). LiAlH(Ot-Bu)3 For The Reduction of Acid Halides To Aldehydes. [Link][1][4][5][6]
-
Chemistry LibreTexts. (2019). Reduction of Carboxylic Acid Derivatives. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Lithium tri-tert-butoxyaluminum hydride, LTBA [organic-chemistry.org]
- 6. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
Technical Guide: Purification & Troubleshooting for Lithium Tri-tert-butoxyaluminohydride (LTBA) Reactions
Introduction: The "Surgical Scalpel" of Hydrides
Lithium tri-tert-butoxyaluminohydride (LTBA) represents a critical tool in the synthetic chemist's arsenal. Unlike its parent compound, Lithium Aluminum Hydride (LAH)—which acts as a "sledgehammer" reducing nearly every carbonyl in sight—LTBA functions as a "surgical scalpel." Its steric bulk and reduced nucleophilicity allow for chemoselective transformations, most notably the partial reduction of acid chlorides to aldehydes without over-reduction to primary alcohols.[1]
However, the very feature that makes it useful—the bulky aluminum by-products—creates the most significant downstream bottleneck: The Aluminum Emulsion.
This guide addresses the three primary failure points in LTBA protocols:
-
Post-reaction Workup: Breaking the gelatinous aluminum emulsion.[2]
-
Chemoselectivity: Preventing over-reduction.
-
Reagent Integrity: Handling and in-situ preparation.
Module 1: The Aluminum Emulsion (Purification)[2]
User Complaint: "My extraction layer is a white, gelatinous slime. The layers won't separate."
The Root Cause
Upon quenching, aluminum salts form hydrated aluminum oxides/hydroxides (
Protocol A: The "Gold Standard" (Rochelle's Salt)
Best for: Acid-sensitive products (Aldehydes) and large-scale reactions.
Mechanism: Tartrate ions act as bidentate ligands, chelating aluminum to form water-soluble complexes, breaking the emulsion.
-
Quench: Cool reaction mixture to 0°C. Dilute with the extraction solvent (Ether or DCM).
-
Add: Slowly add a Saturated Aqueous Solution of Rochelle's Salt (Sodium Potassium Tartrate). Use ~20 mL per gram of hydride reagent used.
-
The Critical Step: Vigorously stir the biphasic mixture at room temperature.
-
Extract: Separate layers. Wash aqueous layer once with organic solvent.
-
Dry: Dry organic layer over
(acts as a secondary scavenger for residual aluminum salts).
Protocol B: The Fieser Method
Best for: Stable alcohols, amines, and non-acid-sensitive compounds. Faster than Rochelle's salt.
Mechanism: Creates a granular, sand-like precipitate of aluminates that can be filtered off, rather than an emulsion.
The "1 : 1 : 3" Rule (for
-
Cool to 0°C with vigorous stirring.
-
Add
mL Water (slowly!). -
Add
mL 15% Aqueous NaOH. -
Add
mL Water. -
Warm to RT and stir for 15 minutes.
-
Add anhydrous
to "crisp up" the solids. -
Filter the white granular precipitate through a Celite pad.
Decision Tree: Choosing Your Workup
Figure 1: Workup decision matrix based on product stability.
Module 2: Acid Chlorides to Aldehydes[1][8][9][10][11][12][13]
User Complaint: "I obtained the primary alcohol instead of the aldehyde," or "My yield is low."
The Science of Selectivity
The transformation of R-COCl
-
LTBA donates one hydride to the carbonyl.
-
The bulky tert-butoxy groups prevent the aluminum species from collapsing immediately and prevent the approach of a second hydride equivalent.
-
The intermediate decomposes to the aldehyde only during the aqueous workup .
Key Failure Mode: If the reaction warms up before quenching, the intermediate collapses to the aldehyde in situ. The aldehyde is then more reactive than the starting material and is rapidly reduced to the alcohol.
Optimized Protocol (Low Temperature)
-
Temperature: Cool R-COCl solution to -78°C (Dry ice/Acetone).
-
Stoichiometry: Add exactly 1.0 - 1.1 equivalents of LTBA solution dropwise.
-
Note: Do not dump the reagent. Localized heating causes over-reduction.
-
-
Time: Stir for 1 hour at -78°C.
-
Quench: Pour the cold reaction mixture directly into the workup solution (water or buffer) to prevent warming.
Reaction Pathway Diagram[1][9][14]
Figure 2: Kinetic pathway showing the critical stability of the intermediate at -78°C.
Module 3: Stereoselectivity & Reagent Comparison
User Complaint: "Why use LTBA instead of NaBH4 or DIBAL?"
LTBA is bulky. In the reduction of cyclic ketones (e.g., cyclohexanones), LTBA attacks from the less hindered face (Equatorial attack), often yielding the axial alcohol (less stable thermodynamic product) or the equatorial alcohol depending on specific ring conformation, but with higher selectivity than LAH.
Comparative Data Table
| Feature | Lithium Aluminum Hydride (LAH) | LTBA | Sodium Borohydride (NaBH4) |
| Reactivity | Extreme (Sledgehammer) | Mild (Scalpel) | Moderate |
| Acid Chloride | Reduces to Alcohol | Stops at Aldehyde | Reduces to Alcohol |
| Ketones | Reduces (Low stereocontrol) | Reduces (High stereocontrol) | Reduces (Mod. stereocontrol) |
| Solubility | Ether, THF | Diglyme, THF | MeOH, EtOH, Water |
| Workup | Difficult (Fire hazard) | Difficult (Emulsion) | Easy |
Frequently Asked Questions (FAQ)
Q1: Can I make LTBA in situ? Commercial LTBA is expensive. A: Yes. You can prepare it by adding 3 equivalents of anhydrous tert-butanol to a solution of LAH in ether or THF.
-
Warning: This generates 3 equivalents of Hydrogen gas (
). You must have a reflux condenser and an open bubbler to vent the gas safely. Do not seal the vessel.
Q2: My commercial LTBA powder is grey/yellow. Is it good? A: Pure LTBA is white. A grey tint usually indicates slight decomposition (aluminum metal formation) or moisture contamination.
-
Test: Dissolve a small amount in THF. It should be mostly clear. If it is very turbid or has significant precipitate, titrate it or discard.
Q3: Can I use acidic workup (HCl) to break the emulsion? A: Technically yes, dilute HCl breaks the Al-complexes rapidly.
-
Risk:[1][2][3] If your product is an aldehyde, acid + alcohol (from the workup or solvent) = Acetal formation . If your product is an amine, you will form the salt. Rochelle's salt is safer for functional group integrity.
References
-
Brown, H. C., & Tsukamoto, A. (1961). Selective Reductions. I. The Partial Reduction of Tertiary Amides to Aldehydes with Lithium Tri-t-butoxyaluminohydride. Journal of the American Chemical Society.[4]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[3][4][6][7][10] Wiley. (Standard reference for the Fieser Workup).
-
Organic Syntheses. (1971). Aldehydes from Acid Chlorides by Reduction with Lithium Tri-t-butoxyaluminohydride.[8][11][12][9][10][13][14] Org.[3][7][10][14] Synth. 1971, 51, 8.
-
Vig, S. (2009).[2] Rochelle’s Salt: A Magic Wand for Aluminum Emulsions. Comprehensive Organic Workups.[11] (Generalized citation for Rochelle's salt utility).
-
Sigma-Aldrich. (2023). Lithium tri-tert-butoxyaluminum hydride Technical Bulletin.
Sources
- 1. Acid Chlorides to Aldehydes - Chemistry Steps [chemistrysteps.com]
- 2. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lithium tri-tert-butoxyaluminum hydride CAS#: 17476-04-9 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Lithium tri-tert-butoxyaluminum hydride, LTBA [organic-chemistry.org]
- 11. Reduction of acid chlorides and esters [almerja.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Lithium tri-tert-butoxyaluminohydride vs. sodium borohydride for ketone reduction
[1][2]
Executive Summary: The Workhorse vs. The Specialist
In the landscape of hydride reductions, Sodium Borohydride (NaBH₄) and Lithium tri-tert-butoxyaluminohydride (LTBA) occupy distinct niches. While both are chemoselective for ketones/aldehydes over esters, their divergent solvent compatibilities and steric profiles dictate their utility in complex synthesis.
-
NaBH₄ is the industrial workhorse : Cost-effective, robust, but reliant on protic solvents (MeOH/EtOH) which can be problematic for solvolysis-sensitive substrates.
-
LTBA is the aprotic specialist : It mimics the chemoselectivity of borohydride but operates in ether/THF. It offers a "steric throttle," providing enhanced diastereocontrol in rigid systems and preventing side reactions (like transesterification) common in alcoholic media.
| Feature | Sodium Borohydride (NaBH₄) | Lithium tri-tert-butoxyaluminohydride (LTBA) |
| Active Species | ||
| Solvent System | Protic (MeOH, EtOH, | Aprotic (THF, |
| Stereoselectivity | Moderate (Small hydride, often ~85:15 eq:ax) | High (Bulky reagent, often >90:10 eq:ax) |
| Chemoselectivity | Reduces Ketones, Aldehydes, Acid Chlorides (to alcohol) | Reduces Ketones, Aldehydes, Acid Chlorides (to aldehyde ) |
| Cost/Handling | Low cost, Bench stable | High cost, Moisture sensitive (Glovebox/Schlenk) |
Mechanistic Divergence & Solvent Effects
The fundamental difference lies in the activation energy and the transition state geometry.
NaBH₄: Electrophilic Assistance
Borohydride is a "soft" nucleophile that relies on hydrogen bonding from the solvent (MeOH/EtOH) to activate the carbonyl oxygen. In aprotic solvents (like pure THF), NaBH₄ is remarkably sluggish unless a Lewis acid or phase transfer catalyst is added.
-
Implication: You cannot easily use NaBH₄ if your substrate contains a group sensitive to nucleophilic attack by the solvent (e.g., a labile alkyl halide or a reactive ester prone to transesterification in methanol).
LTBA: Intramolecular Delivery
LTBA functions through a four-membered transition state. The Lithium cation coordinates the carbonyl oxygen, increasing electrophilicity, while the Aluminum delivers the hydride.
-
Implication: This reaction proceeds rapidly in THF , avoiding all alcohol-related side reactions. The bulky tert-butoxy groups reduce the nucleophilicity of the Aluminum center, taming the "ferocity" of the parent LiAlH₄.
Figure 1: Mechanistic pathways distinguishing solvent-dependent activation (NaBH₄) from coordination-dependent activation (LTBA).
Stereochemical Control: The Data
Both reagents generally favor the formation of the equatorial alcohol (via axial attack) in rigid cyclohexanone systems (Product Development Control). However, LTBA often provides superior ratios due to its steric bulk, which destabilizes the "wobble" in the transition state.
Benchmark: Reduction of 4-tert-butylcyclohexanone
| Reagent | Conditions | Product Ratio (Trans : Cis) | Outcome (Alcohol) |
| LiAlH₄ | Ether, 0°C | 90 : 10 | Equatorial (Thermodynamic) |
| NaBH₄ | MeOH, 0°C | 80 : 20 | Equatorial (Thermodynamic) |
| LTBA | THF, 0°C | 93 : 7 | Equatorial (Thermodynamic) |
| L-Selectride | THF, -78°C | 1 : 99 | Axial (Kinetic) |
Interpretation:
-
If you need the Axial Alcohol (Kinetic product), neither NaBH₄ nor LTBA is the correct choice; use L-Selectride.
-
If you need the Equatorial Alcohol (Thermodynamic product), LTBA is superior to NaBH₄, pushing the ratio >90%. This eliminates difficult chromatographic separations in scale-up scenarios.
Experimental Protocols
Protocol A: Standard Reduction with NaBH₄
Best for: Routine reductions of simple ketones.
-
Dissolution: Dissolve the ketone (1.0 equiv) in Methanol (0.5 M concentration). Cool to 0°C.
-
Addition: Add NaBH₄ (1.1 equiv of hydride; ~0.3 equiv of reagent mass, as each B has 4 H) portion-wise over 5 minutes.
-
Note: Use a slight excess to account for reaction with solvent.
-
-
Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC.
-
Quench: Carefully add 1M HCl or saturated NH₄Cl to destroy borate complexes.
-
Caution: Hydrogen gas evolution.[1]
-
-
Workup: Evaporate MeOH (if feasible) or dilute with water and extract with EtOAc.
Protocol B: Chemoselective Reduction with LTBA
Best for: Complex substrates with esters, halides, or need for aprotic conditions.
Preparation of Reagent (In-situ): While LTBA is commercially available, it is often generated in situ from LiAlH₄ to ensure activity.
-
Setup: Flame-dry a flask under Argon/Nitrogen.
-
Generation: Dissolve LiAlH₄ (1.0 equiv) in dry THF. Cool to 0°C.
-
Moderation: Add dry tert-butanol (3.0 equiv) dropwise.
-
Observation: Significant H₂ evolution. A white precipitate (LTBA) may form but usually remains suspended/dissolved.
-
Wait: Stir for 30 mins to ensure complete conversion to the tri-butoxy species.
-
Reduction Step:
-
Addition: Add the ketone (0.8–0.9 equiv relative to initial LAH) as a solution in THF to the LTBA slurry at 0°C.
-
Reaction: Stir at 0°C for 1–3 hours.
-
Note: LTBA is slower than LAH.[2]
-
-
Quench: Add water or wet ether dropwise, followed by 10% tartaric acid or Rochelle's salt solution to break aluminum emulsions.
-
Extraction: Extract with ether or DCM.
Decision Matrix
Use the following logic flow to select the appropriate reagent for your campaign.
Figure 2: Decision tree for reagent selection based on stereochemical and chemoselective requirements.
References
-
Brown, H. C. ; McFarlin, R. F. The Reaction of Lithium Aluminum Hydride with Alcohols.[3][4][2][5][6][7][8][9] Lithium Tri-t-butoxyaluminohydride as a New Selective Reducing Agent.[8]
-
Haubenstock, H. ; Eliel, E. L. Stereochemistry of Reduction of 4-tert-Butylcyclohexanone.
-
Krishnamurthy, S. Rapid and Selective Reduction of Functionalized Aromatic Disulfides with Lithium Tri-tert-butoxyaluminohydride.[8] [J. Org.[5][8][10] Chem. 1989, 54, 4458–4462.]([Link])
-
Ashby, E. C. ; Boone, J. R. Stereochemistry of Reduction of Ketones by Complex Metal Hydrides.[5][6] [J. Org.[5][8][10] Chem. 1976, 41, 2890–2895.]([Link])
Sources
- 1. quora.com [quora.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. odinity.com [odinity.com]
- 4. odinity.com [odinity.com]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. brainly.in [brainly.in]
- 7. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 8. Lithium tri-tert-butoxyaluminum hydride 97 17476-04-9 [sigmaaldrich.com]
- 9. brainly.com [brainly.com]
- 10. davuniversity.org [davuniversity.org]
A Comparative Guide to Hydride Reducing Agents: Lithium tri-tert-butoxyaluminohydride vs. Lithium Aluminum Hydride
For the discerning researcher in organic synthesis, the choice of a reducing agent is a critical decision that dictates the outcome of a chemical transformation. While lithium aluminum hydride (LiAlH₄ or LAH) has long been a workhorse of the synthetic chemist's toolkit, its sheer power often leads to a lack of selectivity, akin to using a sledgehammer for a task requiring surgical precision.[1][2] This guide provides an in-depth comparison of LAH with a more nuanced and selective reagent: lithium tri-tert-butoxyaluminohydride (LiAlH(Ot-Bu)₃ or LTBA). We will explore the fundamental differences in their reactivity, chemoselectivity, and handling, supported by experimental data and protocols, to empower you to make the optimal choice for your specific synthetic challenge.
At a Glance: Key Differences
| Feature | Lithium tri-tert-butoxyaluminohydride (LTBA) | Lithium Aluminum Hydride (LAH) |
| Reactivity | Mild and selective reducing agent.[3] | Extremely powerful and non-selective reducing agent.[2][4] |
| Steric Hindrance | High, due to three bulky tert-butoxy groups. | Low, with four small hydride atoms. |
| Primary Use | Reduction of acid chlorides to aldehydes.[1][5][6] | Broad-spectrum reduction of most polar functional groups.[2] |
| Chemoselectivity | High; does not reduce esters, amides, nitriles, or epoxides.[1] | Low; reduces a wide range of functional groups.[2] |
| Safety | More stable and less pyrophoric. | Highly pyrophoric, reacts violently with water and protic solvents.[7] |
| Workup | Generally simpler aqueous quench. | Often requires a specific, careful procedure (e.g., Fieser workup) to manage reactive byproducts.[8][9] |
The Decisive Factor: Steric Hindrance and its Impact on Reactivity
The profound differences between LTBA and LAH stem from a simple yet elegant structural modification. In LTBA, three of the four hydrides of the parent aluminohydride are replaced by bulky tert-butoxy groups.[1][6] This "fat suit," as it has been aptly described, dramatically increases the steric bulk around the aluminum center, modulating the reactivity of the single remaining hydride.[1]
This steric encumbrance is the primary reason for LTBA's milder nature.[5][10] The bulky groups hinder the approach of the hydride to less reactive carbonyls, leading to a significant difference in the rate of reduction compared to the unhindered LAH.[4] This slower and more controlled reactivity allows for transformations that are impossible with the brute force of LAH.[4]
Caption: Structural comparison of LAH and LTBA highlighting the steric bulk.
Chemoselectivity: The Key Advantage of LTBA
The true utility of LTBA shines in its remarkable chemoselectivity, particularly in the presence of multiple functional groups. While LAH will indiscriminately reduce nearly all polar functional groups, LTBA allows for the selective transformation of the most reactive ones, leaving others untouched.[1]
The Classic Example: Reduction of Acid Chlorides to Aldehydes
One of the most valuable applications of LTBA is the partial reduction of acid chlorides to aldehydes.[1][6] LAH, being a much more potent reducing agent, will rapidly reduce the intermediate aldehyde to the corresponding primary alcohol, making the isolation of the aldehyde impossible.[6] LTBA, however, reacts swiftly with the highly electrophilic acid chloride but reacts only sluggishly with the resulting aldehyde, especially at low temperatures, allowing for its isolation in high yield.[6][11]
Caption: Reaction pathways for the reduction of an acid chloride with LTBA versus LAH.
Experimental Data: A Comparative Overview
The following table, synthesized from multiple sources, illustrates the divergent outcomes of reductions with LTBA and LAH.
| Substrate | Functional Group | Product with LTBA | Typical Yield | Product with LAH | Typical Yield |
| Benzoyl chloride | Acid Chloride | Benzaldehyde | >90% | Benzyl alcohol | >90% |
| Ethyl benzoate | Ester | No reaction | - | Benzyl alcohol | >90%[2] |
| Benzamide | Amide | No reaction | - | Benzylamine | High |
| Benzonitrile | Nitrile | No reaction | - | Benzylamine | High |
| Cyclohexanone | Ketone | Cyclohexanol | High | Cyclohexanol | High |
Yields are approximate and can vary based on specific reaction conditions and substrates.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in using these two reagents, here are representative protocols for the reduction of an acid chloride.
Protocol 1: Reduction of an Acid Chloride to an Aldehyde using LTBA
This protocol is adapted from a procedure in Organic Syntheses, a highly reliable source for experimental procedures.
Materials:
-
Acid chloride (1.0 eq)
-
Lithium tri-tert-butoxyaluminohydride (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a low-temperature thermometer is charged with the acid chloride and anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.[6]
-
A solution of LTBA in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
The reaction is stirred at -78 °C for 1 hour after the addition is complete.
-
The reaction is quenched by the slow, dropwise addition of 2 M hydrochloric acid, ensuring the temperature does not rise significantly.[12]
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.[12]
-
The solvent is removed under reduced pressure to yield the crude aldehyde, which can be further purified by distillation or chromatography.
Protocol 2: Reduction of an Acid Chloride to an Alcohol using LAH
Materials:
-
Acid chloride (1.0 eq)
-
Lithium aluminum hydride (0.5 eq, providing 2 eq of hydride)
-
Anhydrous diethyl ether or THF
-
Water
-
15% Aqueous sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser is charged with a suspension of LAH in anhydrous diethyl ether.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of the acid chloride in anhydrous diethyl ether is added dropwise via a dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
Fieser Workup: The reaction is carefully quenched by the sequential, dropwise addition of:
-
The resulting granular precipitate is stirred vigorously for 30 minutes.
-
Anhydrous sodium sulfate is added, and the mixture is stirred for another 15 minutes.
-
The solids are removed by filtration, and the filter cake is washed thoroughly with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.
Safety and Handling: A Critical Distinction
Lithium Aluminum Hydride (LAH): LAH is a fine, grey powder that is highly reactive and pyrophoric.[2] It reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[2][7] Extreme caution must be exercised during handling, which should ideally be done in a glovebox or under an inert atmosphere.[8] The use of a ceramic or plastic spatula is recommended, as metal spatulas can generate sparks.[8] Fires involving LAH cannot be extinguished with water or carbon dioxide extinguishers; a Class D fire extinguisher (for combustible metals) or dry sand must be used.[7] The Fieser workup for LAH reactions is specifically designed to safely quench the excess reagent and manage the formation of aluminum salts, which can otherwise form problematic emulsions.[8][9]
Lithium tri-tert-butoxyaluminohydride (LTBA): In contrast, LTBA is a more stable, white solid that is less reactive towards air and moisture.[13] While it is still a water-reactive substance, it does not pose the same level of fire hazard as LAH. Its handling is significantly less demanding, and the workup procedure is generally a straightforward acidic or aqueous quench.[12]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lithium tri-tert-butoxyaluminohydride | C12H28AlLiO3 | CID 16710494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Magic Formulas [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Lithium Tri-tert-butoxyaluminohydride
Lithium tri-tert-butoxyaluminohydride, LiAlH(OᵗBu)₃, is a valued reagent in modern organic synthesis, prized for its steric bulk and reduced reactivity compared to its parent compound, lithium aluminum hydride (LiAlH₄).[1] This selectivity allows for nuanced chemical transformations, such as the reduction of acid chlorides to aldehydes, where more powerful hydrides would proceed to the alcohol.[1][2] However, its utility is matched by significant handling risks, primarily its violent reactivity with water and other protic sources.[3]
This guide provides a detailed, safety-first protocol for the proper quenching and disposal of residual or waste lithium tri-tert-butoxyaluminohydride. The procedures outlined here are designed to systematically and safely neutralize its reactivity, ensuring the protection of laboratory personnel and compliance with environmental regulations. The core principle is a controlled, sequential quenching process that mitigates the highly exothermic and gas-evolving reaction with protic reagents.
PART 1: Foundational Safety and Hazard Assessment
Before any procedure, a thorough understanding of the reagent's hazards is critical. Lithium tri-tert-butoxyaluminohydride is classified as a water-reactive and flammable solid/solution that can cause severe skin burns and eye damage.[4][5] Contact with water or moisture releases flammable hydrogen gas, which can ignite.[6] Therefore, all handling and disposal must be conducted under an inert atmosphere and with strict exclusion of moisture.[7]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is non-negotiable.
Table 1: Essential Safety Controls for Hydride Disposal
| Control Type | Requirement | Rationale |
|---|---|---|
| Engineering | Chemical Fume Hood | To contain and exhaust flammable hydrogen gas and solvent vapors. |
| Inert Atmosphere (N₂ or Ar) | To prevent contact with atmospheric moisture and oxygen, which can lead to a violent reaction.[4] | |
| Blast Shield | To protect the user from potential splashes or rapid gas evolution, particularly during the initial quenching stages.[8] | |
| Eyewash & Safety Shower | Must be immediately accessible for emergency response to chemical exposure.[7] | |
| PPE | Flame-Resistant Lab Coat | To provide protection against fire hazards from flammable solvents and hydrogen gas.[9] |
| Chemical Splash Goggles & Face Shield | To offer comprehensive protection against chemical splashes to the eyes and face.[9] | |
| Chemical-Resistant Gloves | Nitrile or neoprene gloves should be worn. Always check the manufacturer's compatibility chart for the specific solvent used. |
| | Non-Sparking Tools | To prevent ignition of flammable vapors. Use tools made of materials like brass or bronze.[4] |
The Chemistry of Quenching: A Stepwise Approach
The violent reaction of metal hydrides with water is due to the large negative enthalpy of reaction, which generates significant heat and flammable hydrogen gas (H₂). The core disposal strategy is to neutralize the reactive hydride (H⁻) using a series of protic reagents with gradually increasing reactivity. This allows for controlled heat and gas evolution.
The reaction proceeds as follows: LiAlH(OᵗBu)₃ + 4 H₂O → LiOH + Al(OH)₃ + 3 ᵗBuOH + H₂ (gas)
A direct quench with water is extremely dangerous. Instead, we use a sequence of alcohols, from the sterically hindered and less acidic (e.g., isopropanol) to the more reactive (e.g., methanol), before finally introducing water. This methodical approach tames the reaction, making it safe and manageable.
PART 2: Detailed Protocol for Quenching and Disposal
This protocol is intended for laboratory-scale quantities of lithium tri-tert-butoxyaluminohydride.
Materials and Reagents
-
Reaction flask (3-neck, appropriately sized for the volume of hydride solution plus quenching agents)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Anhydrous, inert solvent (e.g., Tetrahydrofuran - THF)
-
Quenching Agents: Isopropanol, Methanol, and Deionized Water
-
1M Hydrochloric Acid (HCl) solution
Step-by-Step Quenching Procedure
CAUTION: This procedure must be performed continuously in a certified chemical fume hood. Do not leave the reaction unattended.
-
System Preparation:
-
Assemble the 3-neck flask with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an inert gas line. Ensure the setup is flame-dried or oven-dried to remove all residual moisture.
-
Purge the entire system with nitrogen or argon for at least 10-15 minutes.
-
-
Dilution:
-
Under a positive flow of inert gas, transfer the lithium tri-tert-butoxyaluminohydride solution to the reaction flask.
-
Dilute the solution with an equal volume of anhydrous THF. This helps to dissipate heat more effectively during the quench.
-
-
Initial Cooling and Slow Quench:
-
Place the reaction flask in an ice-water bath and allow the solution to cool to 0°C with gentle stirring.[8]
-
Fill the dropping funnel with isopropanol .
-
Add the isopropanol dropwise to the stirred hydride solution.[10] The rate of addition should be slow enough to keep the temperature below 25°C and control the rate of gas evolution.
-
Continue adding isopropanol until the visible signs of reaction (bubbling) significantly subside.
-
-
Intermediate Quench:
-
Once the reaction with isopropanol is complete, slowly add methanol dropwise. Methanol is more reactive and will neutralize any remaining, less accessible hydride.
-
Again, control the addition rate to manage the exotherm and gas evolution.
-
-
Final Hydrolysis:
-
After the reaction with methanol ceases, the final and most critical step is the addition of water . Add water extremely slowly, one drop at a time .[10] A vigorous reaction may still occur.
-
Continue the dropwise addition of water until no more gas evolves. A white precipitate of aluminum and lithium salts will form.[8]
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.
-
Waste Neutralization and Segregation
-
Neutralization: The resulting slurry is alkaline. Slowly and carefully add 1M HCl solution to neutralize the mixture to a pH between 6 and 8. Monitor the pH using litmus paper or a pH meter.
-
Segregation: The final mixture consists of an organic solvent layer and an aqueous layer containing inorganic salts.
-
Organic Waste: The organic layer (primarily THF and alcohols) should be decanted and disposed of as flammable hazardous waste.[11]
-
Aqueous Waste: The aqueous layer should be disposed of as aqueous hazardous chemical waste.
-
Solid Waste: All contaminated materials, including gloves, bench paper, and septa, must be collected and disposed of as solid hazardous waste.[12]
-
Empty Container Decontamination
Empty reagent containers are not safe for regular disposal and must be decontaminated.[9]
-
Under an inert atmosphere, rinse the empty container three times with a compatible anhydrous solvent like THF.[12]
-
Each rinse should be transferred to a separate flask and quenched using the detailed procedure above.
-
Only after this triple-rinse and quenching procedure can the container be disposed of according to institutional guidelines, often after leaving it open in the back of a fume hood to evaporate any remaining solvent.[9]
PART 3: Workflow Visualization
The following diagram illustrates the logical flow of the disposal procedure, from initial safety checks to final waste segregation.
Caption: Disposal workflow for Lithium Tri-tert-butoxyaluminohydride.
References
-
A Report on Reagents and its Quenching Methods. (2021, October 25). Research and Reviews: Journal of Chemistry. Retrieved January 30, 2026, from [Link]
-
QUENCHING OF LITHIUM ANHYDRIDE (LAH). (n.d.). UCT Science. Retrieved January 30, 2026, from [Link]
-
Standard Operating Procedure: Water-Reactive Chemicals. (n.d.). Oregon State University Environmental Health & Safety. Retrieved January 30, 2026, from [Link]
-
Ashenhurst, J. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Master Organic Chemistry. Retrieved January 30, 2026, from [Link]
-
Lithium tri-tert-butoxyaluminum hydride, LTBA. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
- Preparation method for lithium aluminum tri-tert butoxyaluminum hydride. (n.d.). Google Patents.
-
aluminium lithium tri-tert-butoxide hydride. (2024, April 9). ChemBK. Retrieved January 30, 2026, from [Link]
-
SAFETY DATA SHEET - Lithium tri-tert-butoxyaluminum hydride. (2003, October 21). Alfa Aesar. Retrieved January 30, 2026, from [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved January 30, 2026, from [Link]
-
Reduction of Carbonyls to Alcohols Using Metal Hydrides. (2023, January 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Metal Hydride Complexes. (n.d.). University of Rochester. Retrieved January 30, 2026, from [Link]
-
Guideline for Pyrophoric and Water Reactive Chemicals. (n.d.). University of Houston. Retrieved January 30, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Lithium tri-tert-butoxyaluminum hydride, LTBA [organic-chemistry.org]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. rroij.com [rroij.com]
- 11. epfl.ch [epfl.ch]
- 12. uh.edu [uh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
